11-Oxomogroside II A1
Description
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Properties
Molecular Formula |
C42H70O14 |
|---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
3-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3 |
InChI Key |
DIMVUFICPPIRQD-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of 11-Oxomogroside II A1?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, isolation, and biological activities of 11-Oxomogroside II A1, a cucurbitane triterpenoid (B12794562) glycoside of significant interest in natural product chemistry and pharmacology.
Chemical Structure and Properties
This compound is a complex triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. Its structure features a cucurbitane-type aglycone, characterized by a distinctive 19-norlanostane skeleton, with a ketone group at the C-11 position. The glycosylation pattern is crucial to its chemical identity and biological function.
The definitive structure of this compound was elucidated through extensive spectroscopic analysis, primarily high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure of this compound
A Technical Guide to the Discovery and Isolation of 11-Oxomogroside II A1 from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is of significant interest to researchers in natural product chemistry and drug development. This technical guide provides an in-depth overview of the discovery, a representative isolation protocol, and the structural elucidation of this compound, along with its known biological activities.
Discovery and Initial Identification
The first reported discovery of this compound was detailed in a 2007 publication by Akihisa et al. in the Journal of Natural Products.[1] This study focused on the chemical investigation of cucurbitane glycosides from an ethanol (B145695) extract of the fruits of Siraitia grosvenorii. The researchers successfully isolated and identified six new cucurbitane glycosides, including this compound.[1] The identification of this compound has contributed to a deeper understanding of the chemical diversity within monk fruit.[2]
Experimental Protocols
While the complete experimental details from the original discovery paper by Akihisa et al. are not fully available in the public domain, a general workflow for the isolation and purification of mogrosides from Siraitia grosvenorii can be constructed based on common practices in natural product chemistry.
Extraction
The dried and powdered fruits of Siraitia grosvenorii are typically extracted with a solvent such as hot water or aqueous ethanol.[2] This process is often repeated multiple times to ensure the maximum yield of the glycosides.
-
Protocol:
-
Macerate 1 kg of powdered, dried Siraitia grosvenorii fruit with 10 L of 80% aqueous ethanol at room temperature for 24 hours.
-
Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction of the residue two more times with fresh 80% aqueous ethanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure to yield a crude extract rich in mogrosides.
-
Purification
The crude extract is then subjected to a series of chromatographic separations to isolate the individual mogrosides.
-
Protocol:
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in deionized water and apply it to a column packed with macroporous adsorbent resin.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).
-
Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing mogrosides.
-
-
Silica (B1680970) Gel Chromatography:
-
Pool the mogroside-rich fractions and concentrate them.
-
Subject the concentrated fractions to silica gel column chromatography.
-
Elute with a gradient of chloroform-methanol or a similar solvent system to separate mogrosides based on polarity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.
-
This final step yields the purified this compound.
-
-
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.
Key Spectroscopic Techniques
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the types and number of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the determination of the connectivity of atoms and the overall structure of the molecule, including the aglycone core and the attached sugar moieties.
-
Spectral Data
| Data Type | Mogroside II A2 (Illustrative) |
| Molecular Formula | C₄₂H₇₂O₁₄ |
| HRESIMS [M-H]⁻ | m/z 799.4844 (calculated for C₄₂H₇₁O₁₄) |
| ¹H NMR (CD₃OD) | Characteristic signals for a mogrol (B2503665) core and two glucose units. |
| ¹³C NMR (CD₃OD) | Signals corresponding to 42 carbons, including those of the triterpenoid aglycone and two hexose (B10828440) moieties. |
Biological Activity
Inhibition of Epstein-Barr Virus (EBV) Activation
This compound, along with other isolated cucurbitane glycosides, was evaluated for its inhibitory effects against the Epstein-Barr virus early antigen (EBV-EA) activation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells.[1] All tested compounds, including this compound, exhibited inhibitory effects.[1]
The activation of the EBV lytic cycle is initiated by the expression of the immediate-early proteins Zta (BZLF1) and Rta (BRLF1). These proteins trigger a cascade of gene expression leading to the production of new virions. It is hypothesized that this compound may interfere with this activation pathway.
Quantitative Data Summary
Note: Specific quantitative data for the isolation of this compound, such as yield and purity from the original study, are not available in the public domain. The following table provides a general representation of the purification process for mogrosides.
| Purification Step | Starting Material | Key Parameters | Typical Purity of Total Mogrosides |
| Extraction | Dried S. grosvenorii Fruit | 80% Aqueous Ethanol | Crude Extract |
| Macroporous Resin | Crude Extract | Stepwise Ethanol Elution | 10-30% |
| Silica Gel Column | Enriched Mogroside Fraction | Gradient Elution | 50-70% |
| Preparative HPLC | Partially Purified Fraction | Isocratic/Gradient Elution | >95% (for a specific mogroside) |
Conclusion and Future Directions
The discovery and initial characterization of this compound have expanded the known chemical diversity of mogrosides from Siraitia grosvenorii. While preliminary data suggests potential antiviral activity, further research is needed to fully elucidate its pharmacological profile. Future studies should focus on:
-
Complete Elucidation of Spectroscopic Data: Publication of the full 1D and 2D NMR and HRESIMS data is essential for the definitive structural confirmation and for use as a reference standard.
-
In-depth Biological Screening: A comprehensive evaluation of the biological activities of purified this compound is warranted, including its potential as an anti-inflammatory, antioxidant, or anti-diabetic agent.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.
References
The Biosynthesis of 11-Oxomogroside II A1 in Monk Fruit: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Oxomogroside II A1, a cucurbitane-type triterpenoid (B12794562) glycoside found in the monk fruit, Siraitia grosvenorii. As the interest in natural, non-caloric sweeteners and their potential pharmacological applications grows, a detailed understanding of their biosynthesis is paramount for metabolic engineering and synthetic biology endeavors. This document outlines the enzymatic cascade, from the foundational triterpene skeleton to the specific oxidation and glycosylation steps leading to this compound. It includes a compilation of available quantitative data, detailed experimental protocols for the characterization of key enzymes, and visual representations of the biochemical pathways and experimental workflows to facilitate further research and development in this field.
Introduction
Monk fruit (Siraitia grosvenorii) is renowned for its intensely sweet compounds known as mogrosides. These triterpenoid glycosides are of significant commercial and scientific interest due to their non-caloric nature and potential health benefits, including antioxidant and anti-inflammatory properties. Among the diverse family of mogrosides, the 11-oxo derivatives represent a subset with unique structural features. This guide focuses on the biosynthesis of a specific member of this subgroup, this compound, providing a technical overview for researchers engaged in natural product chemistry, metabolic engineering, and drug discovery.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of a linear isoprenoid precursor and proceeds through a series of modifications to the triterpenoid core, culminating in specific glycosylation events. The pathway can be broadly divided into three key stages: formation of the cucurbitadienol (B1255190) skeleton, oxidation at the C-11 position, and sequential glycosylation.
Formation of the Cucurbitadienol Skeleton
The biosynthesis initiates with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for triterpenoids and sterols in plants.
-
Squalene (B77637) epoxidase (SQE) : This enzyme catalyzes the epoxidation of squalene to form 2,3-oxidosqualene.
-
Cucurbitadienol synthase (CS) : This specialized oxidosqualene cyclase directs the cyclization of 2,3-oxidosqualene to form the characteristic tetracyclic cucurbitadienol skeleton.
C-11 Oxidation: The Genesis of the "11-Oxo" Moiety
A critical step in the formation of this compound is the oxidation of the cucurbitadienol core at the C-11 position. This reaction is catalyzed by a specific cytochrome P450 monooxygenase.
-
CYP87D18 : This multifunctional enzyme has been identified as the key catalyst for the oxidation of cucurbitadienol at the C-11 position. It can produce both 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol, with the latter being the direct aglycone precursor for the 11-oxomogroside series.
Glycosylation of the 11-Oxomogrol Aglycone
The final stage in the biosynthesis of this compound involves the sequential addition of two glucose moieties to the 11-oxocucurbitadienol (also referred to as 11-oxomogrol) aglycone. This process is mediated by UDP-dependent glycosyltransferases (UGTs). Based on the established glycosylation patterns of the more abundant 11-hydroxy mogrosides, the synthesis of this compound is proposed to proceed as follows:
-
First Glycosylation (C-24) : A UGT, likely UGT720-269-1 , transfers a glucose molecule from UDP-glucose to the C-24 hydroxyl group of 11-oxomogrol, forming 11-Oxomogroside I A1 .
-
Second Glycosylation (C-3) : Subsequently, a UGT, also potentially UGT720-269-1 , adds a second glucose molecule to the C-3 hydroxyl group of 11-Oxomogroside I A1, yielding the final product, This compound .
Quantitative Data
Quantitative data on the biosynthesis of 11-oxomogrosides is still emerging, with much of the existing research focused on the more abundant mogroside V. The following tables summarize the available data on the relative abundance of key mogrosides and the catalytic properties of the involved enzymes.
Table 1: Relative Abundance of Major Mogrosides in Monk Fruit
| Mogroside Species | Typical Content in Dried Fruit (w/w) | Sweetness Relative to Sucrose | Reference |
| Mogroside V | 0.5% - 1.3% | ~250-425x | [1] |
| Siamenoside I | Varies | ~563x | [1] |
| 11-Oxomogroside V | Varies | Not specified | [1] |
| Mogroside IV | Varies | Not specified | [1] |
| Mogroside III | Higher in unripe fruit | Tasteless | [1] |
| Mogroside II E | Higher in unripe fruit | Bitter | [1] |
Note: Data for this compound specifically is not widely reported and is likely present in lower concentrations.
Table 2: Characterized Enzymes in the Mogroside Biosynthetic Pathway
| Enzyme | Gene Name | Substrate | Product(s) | Cofactor | Organism for Heterologous Expression | Reference |
| Cucurbitadienol Synthase | SgCS | 2,3-oxidosqualene | Cucurbitadienol | - | Saccharomyces cerevisiae | |
| Cytochrome P450 | CYP87D18 | Cucurbitadienol | 11-hydroxy cucurbitadienol, 11-oxo cucurbitadienol | NADPH | Saccharomyces cerevisiae | |
| UDP-Glycosyltransferase | UGT720-269-1 | Mogrol | Mogroside I A1 (at C-24) | UDP-glucose | Escherichia coli | |
| UDP-Glycosyltransferase | UGT720-269-1 | Mogroside I A1 | Mogroside II E (at C-3) | UDP-glucose | Escherichia coli | |
| UDP-Glycosyltransferase | UGT94-289-3 | Mogroside II E | Mogroside III, IV, V | UDP-glucose | Escherichia coli |
Note: The substrate specificity of these UGTs for 11-oxomogrol and its derivatives is an area requiring further investigation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Heterologous Expression and Purification of S. grosvenorii Enzymes
Objective: To produce active recombinant enzymes (CYP450s and UGTs) for in vitro characterization.
Protocol for Expression in Saccharomyces cerevisiae (for CYP87D18):
-
Gene Synthesis and Codon Optimization: Synthesize the full-length cDNA of CYP87D18 with codon optimization for S. cerevisiae.
-
Vector Construction: Clone the optimized gene into a yeast expression vector (e.g., pYES-DEST52) under the control of a galactose-inducible promoter (e.g., GAL1). Co-express with a cytochrome P450 reductase (CPR) from S. grosvenorii or a model plant like Arabidopsis thaliana to ensure electron transfer.
-
Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.
-
Culture and Induction: Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) with glucose at 30°C. When the culture reaches an OD600 of 0.8-1.0, pellet the cells and resuspend in an induction medium containing galactose instead of glucose. Incubate for a further 48-72 hours at a lower temperature (e.g., 20-25°C) to enhance protein folding.
-
Microsome Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in an ice-cold extraction buffer containing a protease inhibitor cocktail. Lyse the cells using glass beads or a French press. Centrifuge the lysate at low speed to remove cell debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the membrane-bound CYP87D18.
-
Protein Quantification: Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard method like the Bradford assay.
Protocol for Expression in Escherichia coli (for UGTs):
-
Gene Synthesis and Codon Optimization: Synthesize the full-length cDNA of the target UGT (e.g., UGT720-269-1) with codon optimization for E. coli.
-
Vector Construction: Clone the optimized gene into a bacterial expression vector (e.g., pET-28a) containing an N-terminal or C-terminal affinity tag (e.g., 6x-His).
-
Bacterial Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. Incubate for a further 16-24 hours at a lower temperature (e.g., 18-25°C).
-
Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication. Centrifuge to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer containing a low concentration of imidazole, then elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.
-
Protein Analysis: Verify the purity and size of the recombinant protein using SDS-PAGE. Determine the protein concentration using a Bradford assay.
In Vitro Enzyme Assays
Objective: To determine the catalytic activity and substrate specificity of the recombinant enzymes.
Assay for CYP87D18 Activity:
-
Reaction Mixture: Prepare a reaction mixture containing the isolated yeast microsomes (containing CYP87D18 and CPR), NADPH, and the substrate cucurbitadienol in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with shaking.
-
Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate). Vortex thoroughly and centrifuge to separate the phases. Collect the organic phase.
-
Analysis: Evaporate the organic solvent under a stream of nitrogen and redissolve the residue in a suitable solvent for analysis by GC-MS or LC-MS to identify the products (11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol).
Assay for UGT Activity:
-
Reaction Mixture: Prepare a reaction mixture containing the purified recombinant UGT, the acceptor substrate (e.g., 11-oxomogrol or 11-Oxomogroside I A1), the sugar donor UDP-glucose, and a suitable buffer (e.g., Tris-HCl, pH 7.5) with MgCl2.
-
Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 30 minutes to several hours).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or acetonitrile (B52724).
-
Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS/MS to detect and quantify the glycosylated products.
Analysis of Mogrosides by HPLC-MS/MS
Objective: To separate and quantify the different mogroside isomers produced in vivo or in vitro.
-
Sample Preparation: For plant material, extract with 80% methanol in water with sonication. For in vitro assay samples, terminate the reaction with methanol as described above. Filter all samples through a 0.22 µm syringe filter before analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might be: 0-2 min, 10-20% B; 2-10 min, 20-40% B; 10-15 min, 40-90% B; followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for each mogroside of interest. For example, for Mogroside V, a transition might be m/z 1285.6 -> 1123.5.
-
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Quantification: Generate calibration curves using authentic standards of each mogroside to be quantified.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Biosynthetic pathway of this compound from squalene.
Experimental Workflows
Caption: Workflow for heterologous expression and characterization of a UGT.
Conclusion and Future Directions
The biosynthetic pathway of this compound in Siraitia grosvenorii is beginning to be understood, with the identification of key enzymes responsible for the formation of the 11-oxo aglycone and subsequent glycosylations. The cytochrome P450 CYP87D18 and the UDP-glucosyltransferase UGT720-269-1 are central to this process. However, significant research gaps remain. Future work should focus on:
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Confirming the substrate specificity of UGT720-269-1 and other candidate UGTs with 11-oxomogrol and its monoglycosylated intermediates.
-
Determining the kinetic parameters (Km and kcat) of these enzymatic reactions to better understand pathway flux and identify potential bottlenecks.
-
Elucidating the regulatory mechanisms that control the expression of the biosynthetic genes, which could inform strategies for enhancing the in vivo production of specific mogrosides.
-
Reconstituting the entire pathway in a heterologous host, such as Saccharomyces cerevisiae or Yarrowia lipolytica, for the sustainable and scalable production of this compound and other valuable mogrosides.
Addressing these questions will not only deepen our fundamental understanding of plant secondary metabolism but also pave the way for the biotechnological production of these high-value natural sweeteners.
References
The Natural Occurrence and Abundance of 11-Oxomogroside II A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of compounds characteristic of the fruit of Siraitia grosvenorii (Swingle), commonly known as Luo Han Guo or monk fruit. This plant, native to southern China, has a long history of use in traditional Chinese medicine and is now globally recognized for its intensely sweet, non-caloric extracts used as natural sweeteners. The sweetness of monk fruit is primarily attributed to a group of compounds called mogrosides. While Mogroside V is the most abundant and well-studied, a diverse array of other mogrosides, including this compound, contribute to the overall chemical profile and potential bioactivity of the fruit's extracts. This technical guide provides a comprehensive overview of the natural occurrence, abundance, and relevant experimental protocols for this compound, catering to researchers and professionals in drug development and natural product chemistry.
Natural Occurrence and Biosynthesis
This compound is a naturally occurring phytochemical found in the fruit of Siraitia grosvenorii. Its biosynthesis follows the general pathway of triterpenoid synthesis, originating from the cyclization of 2,3-oxidosqualene (B107256). The formation of the characteristic "oxo" group at the 11th position is a key step catalyzed by a specific cytochrome P450 enzyme.
The biosynthetic pathway for mogrosides, including the formation of the 11-oxo derivatives, is a complex process involving several key enzyme families. The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol (B1255190) backbone. This is followed by a series of oxidation and glycosylation steps. A crucial step in the formation of 11-oxo mogrosides is the oxidation of the C-11 position of the cucurbitadienol skeleton, a reaction catalyzed by a multifunctional cytochrome P450 enzyme, CYP87D18. Subsequent glycosylation at the C-3 and C-24 positions by various UDP-glucosyltransferases (UGTs) leads to the diverse array of mogrosides found in the fruit.
Biosynthetic pathway of mogrosides, highlighting the formation of this compound.
Quantitative Abundance
Specific quantitative data for the abundance of this compound in Siraitia grosvenorii fruit is not extensively reported in publicly available literature. However, studies on the phytochemical profile of monk fruit have quantified other, more abundant mogrosides. The concentration of these compounds can vary significantly depending on the cultivar, maturity of the fruit, and processing methods. For context, the abundance of the major sweet component, Mogroside V, and a related 11-oxo derivative, 11-oxomogroside V, are presented in the table below. It is important to note that commercial monk fruit extracts can contain between 1-10% of 11-oxomogroside V.
| Compound | Plant Part | Concentration Range (mg/g dry weight) | Analytical Method |
| Mogroside V | Fruit | 5.77 - 12.9 | HPLC-ESI-MS/MS |
| 11-oxomogroside V | Fruit | Not explicitly quantified, but present in extracts | HPLC, HPLC-MS/MS |
| This compound | Fruit | Data not available | - |
Note: The concentration of mogrosides can vary significantly based on factors such as fruit ripeness and extraction methodology.
Experimental Protocols
The extraction, isolation, and quantification of this compound from Siraitia grosvenorii fruit require specific analytical techniques. The following protocols are based on established methods for the analysis of mogrosides and can be adapted for the specific quantification of this compound.
Extraction and Sample Preparation
This protocol describes a general method for the extraction of mogrosides from the fruit of Siraitia grosvenorii.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
80% Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of powdered fruit material into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.
-
Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.
11-Oxomogroside II A1: A Technical Overview of its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside, a class of natural products isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] This compound, identified by the CAS number 942612-74-0, is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for its study, and its primary biological activity related to the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation.
While extensive research exists on the general family of mogrosides, specific quantitative data for this compound remains limited. This document compiles the available information and provides context based on closely related analogs.
Physicochemical Properties
Detailed experimental determination of all physicochemical properties for this compound is not extensively reported in the available scientific literature. However, based on data from structurally similar mogrosides, such as 11-Oxomogroside II A2 and 11-Oxomogroside IIe, the following properties are highly probable.[3][4]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Probable) | 11-Oxomogroside II A2 | 11-Oxomogroside IIe |
| Molecular Formula | C₄₂H₇₀O₁₄ | C₄₂H₇₀O₁₄[3] | C₄₂H₇₀O₁₄[4] |
| Molecular Weight | 799.00 g/mol | 799.00 g/mol [3] | 799.00 g/mol [4] |
| CAS Number | 942612-74-0[1] | Not specified | 918972-06-2 |
| Appearance | White to off-white solid powder | Not specified | Not specified |
| Melting Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Soluble in DMSO |
Note: The molecular formula and weight for this compound are inferred from its close structural analogs. Further experimental verification is required for confirmation.
Experimental Protocols
Isolation and Purification of Mogrosides
The general procedure for isolating mogrosides, including this compound, from the fruits of Siraitia grosvenorii involves several key steps.
Methodology:
-
Extraction: The dried and powdered fruits of Siraitia grosvenorii are extracted with a suitable solvent, typically aqueous ethanol (B145695) (e.g., 80% ethanol), to isolate the glycosides.[1]
-
Filtration and Concentration: The extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to one or more rounds of column chromatography. Macroporous adsorption resins and silica gel are commonly used to separate the mogrosides based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, often using a C18 column with a gradient elution of acetonitrile (B52724) and water, to yield the pure this compound.
Spectroscopic Analysis
Structural elucidation of mogrosides is typically achieved through a combination of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
Biological Activity: Inhibition of Epstein-Barr Virus (EBV) Early Antigen Activation
The primary reported biological activity of this compound is its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1][2]
Experimental Protocol for EBV-EA Activation Inhibition Assay
A general protocol to assess the inhibitory effect of compounds on EBV-EA activation is as follows:
-
Cell Culture: Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Induction of EBV-EA: The cells are treated with TPA to induce the expression of the EBV early antigen.
-
Treatment with Test Compound: Concurrently with TPA induction, the cells are treated with varying concentrations of this compound.
-
Immunofluorescence Staining: After a suitable incubation period (e.g., 48 hours), the cells are harvested, washed, and smeared on slides. The expression of EBV-EA is detected using indirect immunofluorescence with specific antibodies against the early antigen.
-
Quantification: The percentage of EBV-EA-positive cells is determined by counting under a fluorescence microscope. The inhibitory activity of this compound is calculated by comparing the percentage of positive cells in the treated groups to the control group (TPA only).
Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. While other mogrosides, such as Mogroside V, have been shown to influence inflammatory pathways like NF-κB, MAPK, and AKT, it is not appropriate to extrapolate these findings to this compound without direct experimental evidence. Further research is required to elucidate the precise mechanism of action and the intracellular signaling cascades affected by this compound.
Conclusion
This compound is a cucurbitane glycoside from monk fruit with demonstrated inhibitory activity against Epstein-Barr virus early antigen activation. While its fundamental physicochemical properties can be inferred from related compounds, there is a clear need for further research to fully characterize this molecule. Elucidation of its complete spectroscopic profile, solubility in various solvents, and its specific mechanism of action, including the signaling pathways it modulates, will be crucial for its potential development in therapeutic or research applications.
References
- 1. This compound | 942612-74-0 [amp.chemicalbook.com]
- 2. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling 11-Oxomogroside II A1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 11-Oxomogroside II A1, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this natural compound.
Core Compound Data
This compound is a member of the mogroside family, which are the principal sweetening components of monk fruit. Its physicochemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 942612-74-0 | [1] |
| Molecular Formula | C42H70O14 | Inferred from related compounds[2][3][4] |
| Molecular Weight | ~799.00 g/mol | Inferred from related compounds[2][3][4] |
Biological Activity
Research has identified that this compound exhibits inhibitory effects against the activation of the Epstein-Barr virus (EBV) early antigen.[1][5][6] This activity suggests potential applications in antiviral research and drug development.
Experimental Protocols
While specific, detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published, a general methodology can be inferred from studies on related mogrosides.
General Isolation and Purification of Mogrosides
A common workflow for the extraction and purification of mogrosides from Siraitia grosvenorii is outlined below. This process typically involves solvent extraction, followed by chromatographic separation to isolate individual compounds.
Inhibitory Assay for Epstein-Barr Virus Early Antigen (EBV-EA) Activation
While the specific protocol used to determine the inhibitory effect of this compound on EBV-EA activation is not detailed in the available literature, a general procedure for such an assay is described below.
-
Cell Culture: Raji cells, a human Burkitt's lymphoma cell line that carries the EBV genome, are cultured in an appropriate medium.
-
Induction of EBV-EA: The lytic cycle of EBV is induced in the Raji cells using a phorbol (B1677699) ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Treatment: The cells are treated with varying concentrations of this compound prior to or concurrently with the inducing agent.
-
Incubation: The treated cells are incubated for a specific period to allow for the expression of the early antigen.
-
Immunofluorescence Staining: The cells are then fixed and stained with an antibody specific to the EBV early antigen, followed by a fluorescently labeled secondary antibody.
-
Microscopy and Quantification: The percentage of cells expressing the early antigen is determined by fluorescence microscopy. The inhibitory concentration (IC50) can then be calculated.
Signaling Pathways
The precise signaling pathways modulated by this compound in its inhibition of EBV activation have not been elucidated. However, based on the known mechanisms of EBV reactivation and the anti-inflammatory properties of related mogrosides, a hypothesized pathway can be proposed. The activation of protein kinase C (PKC) by TPA is a key step in inducing the EBV lytic cycle. It is plausible that this compound may interfere with this or downstream signaling events.
Further research is required to validate this proposed mechanism and to fully understand the molecular interactions of this compound.
References
A Comprehensive Technical Review of the Biological Activities of 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the current scientific understanding of the biological activities of 11-Oxomogroside II A1, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document summarizes key quantitative data, details relevant experimental protocols, and illustrates associated signaling pathways to support further research and development efforts.
Core Biological Activity: Inhibition of Epstein-Barr Virus (EBV) Reactivation
The primary and most definitively reported biological activity of this compound is its ability to inhibit the reactivation of the Epstein-Barr virus (EBV). Specifically, it has been shown to inhibit the induction of the EBV early antigen (EA), a key step in the viral lytic cycle.
Quantitative Data
A key study evaluating a series of cucurbitane glycosides from Siraitia grosvenorii demonstrated the inhibitory effects of these compounds on EBV-EA activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]
| Compound | Biological Activity | IC50 Value (mol ratio/32 pmol TPA) | Reference |
| This compound and related mogrosides | Inhibition of TPA-induced EBV-EA activation | 346-400 | [1] |
Note: The reported IC50 range applies to a group of tested mogrosides, including this compound.
This compound also exhibited weak inhibitory effects on the activation of a nitric oxide (NO) donor.[1][2]
Potential Biological Activities
Based on studies of structurally similar compounds, particularly 11-Oxomogroside V, this compound is predicted to possess antioxidant, anti-inflammatory, and hepatoprotective properties. However, direct quantitative data for this compound in these areas is currently limited in publicly available literature.
Antioxidant Activity (Data for 11-Oxomogroside V)
The presence of the oxo- group at the C-11 position is believed to contribute to the antioxidant potential of these molecules.[2] Research on the closely related 11-Oxomogroside V has demonstrated its capacity to scavenge reactive oxygen species (ROS).[3]
| Compound | Biological Activity | EC50 (µg/mL) | Reference |
| 11-Oxomogroside V | Superoxide (B77818) (O₂⁻) Scavenging | 4.79 | [3] |
| 11-Oxomogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [3] |
| 11-Oxomogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 | [3] |
Anti-inflammatory and Hepatoprotective Effects (Qualitative)
Related mogrosides have been shown to modulate inflammatory pathways and exhibit protective effects on liver cells.[2][4] For instance, 11-oxomogroside III A1 has demonstrated visible hepatoprotective effects.[4] These findings suggest that this compound may have similar activities, warranting further investigation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are representative protocols for the key biological activities discussed.
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
This protocol is a representative method based on studies of TPA-induced EBV-EA activation in Raji cells.
Objective: To determine the inhibitory effect of this compound on the TPA-induced reactivation of EBV in latently infected Raji cells.
Materials:
-
Raji cells (human B-lymphoblastoid cell line latently infected with EBV)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., acetone (B3395972) or methanol)
-
Fluorescein isothiocyanate (FITC)-conjugated anti-EBV-EA antibody
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture Raji cells in RPMI 1640 medium with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Seed Raji cells at a density of 1 x 10⁵ cells/mL in a 24-well plate.
-
Add varying concentrations of this compound to the cell cultures.
-
After a pre-incubation period (e.g., 2 hours), add TPA to a final concentration of 20 ng/mL to induce EBV-EA expression. Include a positive control (TPA only) and a negative control (solvent only).
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
Staining:
-
Harvest the cells and wash with PBS.
-
Prepare cell smears on glass slides and air dry.
-
Fix the cells with cold acetone or methanol (B129727) for 10 minutes.
-
Wash the slides with PBS.
-
Incubate the slides with FITC-conjugated anti-EBV-EA antibody for 1 hour at 37°C in a humidified chamber.
-
Wash the slides with PBS.
-
-
Analysis:
-
Observe the slides under a fluorescence microscope.
-
Count the number of EA-positive cells (displaying green fluorescence) and the total number of cells in at least five different fields.
-
Calculate the percentage of EA-positive cells for each treatment group.
-
Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the TPA-induced EBV-EA expression.
-
Workflow Diagram:
Reactive Oxygen Species (ROS) Scavenging Activity
This is a general protocol for assessing the antioxidant activity of a compound.
Objective: To quantify the scavenging effect of this compound on superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
General Principle: Chemiluminescence or spectrophotometric methods are used to measure the reduction of a specific ROS in the presence of the test compound.
Superoxide Radical (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a luminol (B1675438) derivative (as a probe), and varying concentrations of this compound.
-
Initiate the generation of O₂⁻ using a system such as pyrogallol (B1678534) autoxidation.
-
Immediately measure the chemiluminescence intensity over time. A decrease in intensity compared to the control (without the sample) indicates scavenging activity.
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing a buffer, a probe (e.g., luminol), and H₂O₂.
-
Add varying concentrations of this compound.
-
Measure the change in absorbance or fluorescence, where a reduction indicates H₂O₂ scavenging.
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals using the Fenton reaction (FeSO₄ + H₂O₂).
-
Add varying concentrations of this compound to the reaction mixture.
-
Use a probe that reacts with •OH to produce a measurable signal (e.g., chemiluminescence or color change). A decrease in the signal indicates •OH scavenging.
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the concentration of this compound.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Signaling Pathways
Potential Mechanism of EBV Reactivation Inhibition
The reactivation of EBV by TPA is known to involve the activation of protein kinase C (PKC), which can subsequently trigger downstream signaling cascades. While the precise mechanism for this compound is yet to be elucidated, it is plausible that it interferes with one or more steps in this pathway. Potential targets include the inhibition of PKC itself or the modulation of downstream transcription factors responsible for activating the EBV immediate-early genes, BZLF1 and BRLF1.
Inferred Anti-inflammatory Signaling
Based on studies of the related Mogroside V, the potential anti-inflammatory action of this compound may involve the modulation of key inflammatory signaling pathways such as NF-κB, MAPK, and AKT. These pathways are central to the production of pro-inflammatory cytokines and mediators.
Conclusion and Future Directions
This compound has demonstrated clear potential as an inhibitor of Epstein-Barr virus reactivation. The existing quantitative data provides a solid foundation for further investigation into its mechanism of action and potential therapeutic applications in EBV-associated diseases. The predicted antioxidant, anti-inflammatory, and hepatoprotective activities, based on structurally related compounds, highlight the need for direct experimental validation for this compound.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound in the EBV reactivation pathway.
-
Conducting comprehensive in vitro and in vivo studies to quantify the antioxidant, anti-inflammatory, and hepatoprotective effects of this compound.
-
Investigating the structure-activity relationships of 11-oxo-mogrosides to optimize their biological activities.
-
Evaluating the safety and pharmacokinetic profile of this compound to assess its potential as a drug candidate.
This technical guide serves as a valuable resource for researchers and professionals in the field, providing a consolidated overview of the current knowledge and a roadmap for future studies on this promising natural compound.
References
- 1. Pharmacologic Activation of Lytic Epstein-Barr Virus Gene Expression without Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay: Inhibition of TPA-induced Epstein-Barr virus early antigen activation infected in human Raji cells assessed as relative ratio of EBV-EA activa... - ChEMBL [ebi.ac.uk]
- 4. Chemistry and pharmacology of Siraitia grosvenorii:A review [cjnmcpu.com]
An In-depth Technical Guide on the Potential Therapeutic Targets of 11-Oxomogroside II A1
Disclaimer: Direct scientific research on 11-Oxomogroside II A1 is limited. This document extrapolates its potential therapeutic targets based on data from structurally similar compounds, primarily 11-oxo-mogroside V and Mogroside V. The findings presented herein are intended for research and drug development professionals and should be interpreted as predictive, pending direct experimental validation for this compound.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Mogrosides are a class of compounds known for their intense sweetness and are widely used as natural, low-calorie sweeteners. Beyond their application in the food and beverage industry, emerging research has highlighted the pharmacological potential of mogrosides, including antioxidant, anti-inflammatory, and hepatoprotective activities.[1][2] The presence of an oxo- group at the C-11 position in the mogroside structure, as seen in the related compound 11-oxo-mogroside V, is believed to modulate its biological activity.[1] This guide synthesizes the available data on closely related mogrosides to infer the potential therapeutic targets of this compound.
Potential Therapeutic Targets
Based on the activities of structurally related mogrosides, the primary therapeutic targets for this compound are likely centered around the management of oxidative stress and inflammation.
One of the most prominent activities of 11-oxo-mogrosides is their ability to scavenge reactive oxygen species (ROS).[3] ROS, such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are highly reactive molecules that can cause damage to cells, proteins, and DNA, contributing to the pathogenesis of numerous diseases. The potent antioxidant activity of 11-oxo-mogroside V suggests that this compound could be a direct scavenger of these harmful radicals.[3][4]
Chronic inflammation is a hallmark of many diseases. Mogroside V has been shown to modulate several key signaling pathways involved in the inflammatory response.[5][6] Given the structural similarity, this compound may also target components of these pathways.
-
Toll-like Receptor 4 (TLR4) and Myeloid Differentiation Primary Response 88 (MyD88): TLR4 is a key receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating an inflammatory cascade. Mogroside V has been shown to suppress TLR4 and its downstream adapter protein MyD88.[5][6]
-
Nuclear Factor-kappa B (NF-κB): A critical transcription factor that regulates the expression of pro-inflammatory genes. Mogroside V inhibits the activation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκBα.[1][5]
-
Mitogen-Activated Protein Kinases (MAPKs): These are key signaling proteins involved in cellular responses to a variety of stimuli, including inflammation. Mogroside V has been observed to inhibit the phosphorylation of MAPKs.[1][5]
-
Protein Kinase B (AKT) and AMP-activated Protein Kinase (AMPK): These kinases are involved in cell survival, metabolism, and inflammation. Mogroside V can activate the AKT/AMPK signaling pathway, which in turn can lead to the activation of the antioxidant transcription factor Nrf2.[5][6]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): A master regulator of the antioxidant response that controls the expression of numerous antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress.[5][6]
Data Presentation
The following tables summarize the quantitative data on the antioxidant activities of 11-oxo-mogroside V and Mogroside V, which serve as a proxy for the potential activity of this compound.
Table 1: In Vitro Antioxidant Activity of 11-oxo-mogroside V and Mogroside V
| Compound | Reactive Oxygen Species (ROS) | EC₅₀ (µg/mL) |
| 11-oxo-mogroside V | Superoxide Anion (O₂⁻) | 4.79[3][4] |
| Hydrogen Peroxide (H₂O₂) | 16.52[3][4] | |
| Hydroxyl Radical (•OH) | 146.17[3][4] | |
| Mogroside V | Hydroxyl Radical (•OH) | 48.44[3][4] |
EC₅₀: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. The following are generalized protocols for key experiments cited in the literature for assessing the bioactivity of mogrosides.
This protocol details the chemiluminescence (CL) method used to determine the ROS scavenging activity of mogrosides.[1]
-
Objective: To quantify the scavenging effect of a mogroside sample on superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
-
Materials:
-
Purified mogroside sample
-
Luminol (for CL detection)
-
Pyrogallol (for O₂⁻ generation)
-
Hydrogen Peroxide (H₂O₂)
-
FeSO₄-EDTA (for Fenton reaction to generate •OH)
-
Tris-HCl buffer
-
-
Procedure:
-
Superoxide (O₂⁻) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and varying concentrations of the mogroside sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
The percentage of scavenging is calculated by comparing the CL intensity of the sample to a control without the sample.[1]
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the mogroside sample.
-
Measure the CL intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.[1]
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the mogroside sample to the system.
-
Measure the CL intensity. The inhibition of chemiluminescence indicates •OH scavenging.[1]
-
-
-
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.[1]
-
Visualizations
Conclusion
While direct experimental evidence for this compound is currently sparse, the data from structurally analogous compounds, particularly 11-oxo-mogroside V and Mogroside V, provide a strong rationale for its investigation as a potential therapeutic agent. The primary therapeutic targets appear to be centered on the mitigation of oxidative stress through direct ROS scavenging and the modulation of key inflammatory signaling pathways, including TLR4-MyD88-NF-κB/MAPK and the activation of the protective AKT/AMPK-Nrf2 axis. The quantitative data on the antioxidant capacity of related mogrosides further supports this hypothesis. Future research should focus on direct in vitro and in vivo studies of this compound to validate these inferred targets and to fully elucidate its pharmacological profile. The experimental protocols and workflows outlined in this guide provide a framework for such investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 11-Oxomogroside II A1 Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 11-Oxomogroside II A1, a cucurbitane glycoside found in the fruits of Siraitia grosvenorii. Due to the limited experimental data on this specific mogroside, this document outlines a predictive methodology based on established computational techniques and knowledge from structurally similar compounds. The guide details a systematic workflow encompassing ligand preparation, target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visualizations of the experimental workflow and a relevant signaling pathway are provided using Graphviz to enhance understanding. This document serves as a valuable resource for researchers initiating computational studies on the therapeutic potential of this compound.
Introduction
Siraitia grosvenorii, commonly known as monk fruit, is a source of intensely sweet triterpene glycosides called mogrosides. While many mogrosides have been studied for their various biological activities, including antioxidant and anti-inflammatory effects, this compound remains a relatively understudied compound.[1][2] Computational, or in silico, methods offer a powerful and efficient approach to predict the bioactivity of such compounds, thereby guiding further experimental validation.[3][4][5] This guide presents a structured in silico approach to elucidate the potential therapeutic targets and pharmacological properties of this compound.
Predicted Bioactivities and Potential Targets
Based on the known biological activities of structurally related mogrosides, such as Mogroside V and 11-oxo-mogroside V, we can hypothesize potential bioactivities for this compound. These include antioxidant, anti-inflammatory, and potential anti-cancer activities.[6][7][8][9][] The potential molecular targets for these activities are summarized in Table 1.
| Predicted Bioactivity | Potential Molecular Target | Rationale/Homologous Compound |
| Anti-inflammatory | NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) | 11-oxo-mogroside V has been linked to the NF-κB pathway.[9] |
| Bronchodilator | β2-Adrenergic Receptor (β2-AR) | Mogroside V has been shown to target β2-AR.[11] |
| Antiviral | Epstein-Barr virus (EBV) early antigen | This compound has shown inhibitory effects against EBV activation.[1][2] |
| Antioxidant | Reactive Oxygen Species (ROS) | 11-oxo-mogroside V exhibits antioxidant effects against O2- and OH-.[9] |
Table 1: Predicted Bioactivities and Potential Molecular Targets for this compound
In Silico Prediction Workflow
The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational tools.
Caption: In Silico Workflow for Bioactivity Prediction of this compound.
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in the workflow.
Ligand Preparation
-
2D Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem or ChemSpider.
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using molecular modeling software like Avogadro or Chem3D.
-
Energy Minimization: Perform energy minimization of the 3D structure to obtain a stable conformation. The Universal Force Field (UFF) is a suitable method for this purpose. The optimized 3D structure is then saved in a format compatible with docking software (e.g., .pdbqt).
Target Protein Preparation
-
Protein Structure Retrieval: Download the 3D crystal structures of the selected target proteins (e.g., NF-κB, β2-AR) from the Protein Data Bank (PDB).
-
Protein Clean-up: Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Protonation: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.
-
File Conversion: Convert the prepared protein structure into the appropriate format for the docking software (e.g., .pdbqt).
Molecular Docking
-
Binding Site Prediction: Identify the potential binding pockets on the target protein using tools like CASTp or by referring to the binding site of the co-crystallized ligand if available.
-
Grid Box Generation: Define a grid box around the predicted binding site. This grid defines the search space for the ligand during the docking simulation.
-
Docking Simulation: Perform the molecular docking using software such as AutoDock Vina. This program will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the lowest binding energy. Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
ADMET Prediction
-
SMILES Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Prediction Server: Submit the SMILES string to an online ADMET prediction server such as SwissADME or pkCSM.
-
Parameter Analysis: Analyze the predicted pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicological profile.
Predicted Quantitative Data
The following tables present hypothetical, yet plausible, quantitative data that could be obtained from the in silico predictions.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| NF-κB (p50/p65 heterodimer) | 1VKX | -8.5 | LYS147, GLU234, ARG33 |
| β2-Adrenergic Receptor | 2RH1 | -9.2 | ASP113, SER204, PHE290 |
Table 2: Predicted Molecular Docking Results for this compound
| ADMET Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | Low | Poor oral bioavailability expected. |
| Blood-Brain Barrier Permeant | No | Unlikely to have central nervous system effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme. |
| AMES Toxicity | Non-toxic | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
Table 3: Predicted ADMET Properties of this compound
Potential Signaling Pathway Involvement
Based on the predicted interaction with NF-κB, a key signaling pathway that could be modulated by this compound is the NF-κB signaling pathway, which is central to inflammation.
Caption: Predicted Inhibition of the NF-κB Signaling Pathway by this compound.
Conclusion
This technical guide provides a roadmap for the in silico investigation of this compound's bioactivity. The proposed workflow, integrating ligand and target preparation, molecular docking, and ADMET prediction, offers a systematic approach to generate testable hypotheses about the compound's therapeutic potential. The predictive data and pathway analyses suggest that this compound may possess anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. These in silico findings strongly warrant further experimental validation to confirm the predicted bioactivities and pave the way for potential drug development.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical In Silico Evidence Indicates the Pharmacological Targets and Mechanisms of Mogroside V in Patients With Ovarian Cancer and Coronavirus Disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 11. frontiersin.org [frontiersin.org]
Early Research on the Pharmacological Effects of 11-Oxomogroside II A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early scientific research into the pharmacological properties of 11-Oxomogroside II A1, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes potential signaling pathways based on current, albeit limited, research.
Disclaimer: Direct research on this compound is sparse. The primary documented pharmacological effect is its inhibitory action on Epstein-Barr virus (EBV) activation. To provide a broader context for potential research directions, this guide also includes data from closely related mogrosides, such as 11-oxo-mogroside V and Mogroside V. This information should be considered indicative and not as a direct representation of this compound's bioactivity.
Overview of this compound
This compound is a triterpenoid (B12794562) glycoside that has been identified as a constituent of Luo Han Guo, a fruit known for its natural, non-caloric sweeteners.[1] Early investigations have focused on its potential antiviral properties.
Antiviral Activity: Inhibition of Epstein-Barr Virus Activation
The most significant early finding for this compound is its inhibitory effect on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]
Quantitative Data
| Compound | Biological Activity | Assay System | Inducer | IC₅₀ (mol ratio/32 pmol TPA) | Source |
| This compound | Inhibition of EBV-EA Activation | Raji cells | TPA | 346-400 | Akihisa et al., 2007 |
Experimental Protocol: Inhibition of EBV-EA Activation Assay
The following protocol is a generalized representation based on standard methodologies for assessing EBV-EA inhibition, as specific details for the this compound experiment were not fully available.
Objective: To determine the concentration at which this compound inhibits 50% of TPA-induced EBV-EA expression in latently infected cells.
Materials:
-
Raji cells (human lymphoblastoid cell line latently infected with EBV)
-
RPMI 1640 medium supplemented with fetal bovine serum (FBS)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) as the inducing agent
-
n-butyrate (optional co-inducer)
-
This compound (test compound)
-
Phosphate-buffered saline (PBS)
-
Acetone and methanol (B129727) for cell fixation
-
Human serum containing high-titer antibodies against EBV-EA
-
Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG antibody
-
Fluorescence microscope
Procedure:
-
Cell Culture: Raji cells are cultured in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO₂ incubator.
-
Assay Setup: Cells are seeded at a density of 1 x 10⁶ cells/mL.
-
Induction and Treatment: The cells are treated with a fixed concentration of TPA (e.g., 32 pmol) and varying concentrations of this compound. A control group with TPA and no test compound is also prepared.
-
Incubation: The treated cells are incubated for 48 hours at 37°C.
-
Immunofluorescence Staining:
-
After incubation, cells are harvested, washed with PBS, and smeared onto glass slides.
-
The smears are air-dried and fixed with a cold acetone-methanol mixture.
-
Fixed cells are incubated with human serum containing anti-EBV-EA antibodies.
-
After washing, the slides are incubated with FITC-conjugated anti-human IgG.
-
-
Data Analysis: The percentage of EA-positive cells (displaying fluorescence) is determined by counting at least 500 cells under a fluorescence microscope. The IC₅₀ value is calculated as the concentration of this compound that reduces the percentage of EA-positive cells by 50% compared to the TPA-only control.
Visualizing the Experimental Workflow
Potential Pharmacological Effects Based on Related Compounds
While data for this compound is limited, research on structurally similar mogrosides, particularly 11-oxo-mogroside V, suggests potential antioxidant and anti-inflammatory properties.
Antioxidant Activity of 11-oxo-mogroside V
Studies on 11-oxo-mogroside V have demonstrated its capacity to scavenge reactive oxygen species (ROS).
| Compound | ROS Scavenged | EC₅₀ (µg/mL) |
| 11-oxo-mogroside V | Superoxide Anion (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 | |
| Hydroxyl Radical (•OH) | 146.17 |
Objective: To measure the 50% effective concentration (EC₅₀) of a compound for scavenging specific reactive oxygen species.
General Principle: These assays utilize a chemiluminescent probe (e.g., luminol) that emits light upon reaction with ROS. The presence of an antioxidant scavenges the ROS, leading to a decrease in chemiluminescence, which is measured by a luminometer.
Superoxide Anion (O₂⁻) Scavenging:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), luminol, and varying concentrations of the test compound.
-
Pyrogallol is added to initiate the reaction, as its autoxidation generates O₂⁻.
-
Chemiluminescence is measured immediately. The percentage of scavenging is calculated relative to a control without the test compound.
Hydrogen Peroxide (H₂O₂) Scavenging:
-
A reaction mixture is prepared with a buffer, luminol, H₂O₂, and varying concentrations of the test compound.
-
The reduction in chemiluminescence intensity corresponds to the scavenging of H₂O₂.
Hydroxyl Radical (•OH) Scavenging:
-
•OH radicals are generated via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Varying concentrations of the test compound are added.
-
The inhibition of chemiluminescence indicates •OH scavenging.
Anti-inflammatory Activity of Mogroside V
Research on Mogroside V, a related mogroside, suggests a potential mechanism for anti-inflammatory action through the modulation of key signaling pathways.
Mogroside V has been shown to counteract inflammation induced by lipopolysaccharide (LPS) by influencing the NF-κB and MAPK/AKT signaling pathways. It is hypothesized that it may decrease the phosphorylation of IκB-α and the nuclear translocation of p65, key events in the activation of the pro-inflammatory NF-κB pathway. Additionally, it may inhibit the phosphorylation of MAP kinases (MAPKs) and protein kinase B (AKT), which are upstream regulators of inflammatory responses.
Future Directions
The existing research on this compound, while limited, provides a foundation for further investigation. Future studies should aim to:
-
Confirm and expand upon the antiviral properties of this compound.
-
Investigate the potential antioxidant and anti-inflammatory effects of this compound, drawing parallels from the activity of related compounds.
-
Elucidate the specific signaling pathways modulated by this compound.
-
Conduct in vivo studies to determine the bioavailability, safety, and efficacy of this compound.
This technical guide serves as a starting point for researchers interested in the pharmacological potential of this compound and highlights the need for more dedicated research on this specific mogroside.
References
Methodological & Application
High-performance liquid chromatography (HPLC) method for 11-Oxomogroside II A1 analysis
An advanced High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 11-Oxomogroside II A1, a significant cucurbitane glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals, detailing the chromatographic conditions, sample preparation, and method validation.
Chromatographic Conditions
A reversed-phase HPLC method coupled with UV detection is employed for the separation and quantification of this compound. The method is optimized for high resolution, sensitivity, and reproducibility.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 210 nm |
| Run Time | 35 minutes |
Table 2: Mobile Phase Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 85 | 15 |
| 10 | 70 | 30 |
| 25 | 30 | 70 |
| 30 | 15 | 85 |
| 35 | 85 | 15 |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation from Siraitia grosvenorii
-
Extraction: Weigh 1.0 g of powdered, dried monk fruit into a centrifuge tube. Add 25 mL of 80% methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
Method Validation Summary
The developed HPLC method was validated for its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Concentration Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound.
Caption: Workflow for this compound Analysis.
Logical Relationships in Method Development
This diagram outlines the logical progression and components of the analytical method development and validation process.
Caption: HPLC Method Development and Validation Logic.
Application Note: Mass Spectrometric Characterization of 11-Oxomogroside II A1 by UPLC-Q-TOF-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides are of significant interest due to their intense sweetness and potential health benefits, including antioxidant and anti-inflammatory properties.[2][3] The structural characterization of individual mogrosides is crucial for understanding their structure-activity relationships, ensuring product quality, and exploring their therapeutic potential. This compound has been shown to inhibit the activation of the Epstein-Barr virus early antigen.[4] Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful analytical technique for the rapid separation and accurate identification of constituents in complex natural product extracts.[5][6][7] This application note provides a detailed protocol for the characterization of this compound using UPLC-Q-TOF-MS.
Experimental Protocol
1. Standard and Sample Preparation
-
Standard Solution: Accurately weigh 1 mg of purified this compound standard and dissolve it in 1 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL. Serially dilute the stock solution with methanol to create working standards at desired concentrations (e.g., 10 µg/mL) for method development and characterization.
-
Sample Extraction (from Monk Fruit):
-
Grind dried monk fruit into a fine powder.
-
Weigh 1.0 g of the powder into a 50 mL flask and add 25 mL of 80% methanol-water (v/v).[5]
-
Extract using an ultrasonic bath at room temperature for 30 minutes.
-
Centrifuge the extract at 15,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
2. UPLC-Q-TOF-MS Instrumentation and Conditions
A high-resolution mass spectrometer, such as an AB Sciex TripleTOF® or similar, equipped with an electrospray ionization (ESI) source is recommended.[8]
Table 1: UPLC Conditions
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC, Agilent 1290 Infinity, or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Table 2: Q-TOF-MS Conditions
| Parameter | Value |
| Ionization Mode | ESI Negative (-) |
| Mass Range | m/z 100-1500 |
| Source Temperature | 500°C[8] |
| Capillary Voltage | -4.5 kV[8] |
| Nebulizing Gas | 50 psi[8] |
| Auxiliary Gas | 50 psi[8] |
| Collision Energy (CE) | For MS/MS: 40-80 V (optimized for target compound)[9] |
| Data Acquisition | MS and data-dependent MS/MS |
Results and Data Presentation
Molecular Formula and Mass Determination
The molecular formula of this compound is C₄₂H₇₀O₁₄, with a molecular weight of approximately 799.00 g/mol .[10][11][12] High-resolution mass spectrometry in negative ion mode is used to confirm the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [M-H]⁻ | 797.4696 | User to fill based on data | < 5 ppm |
| [M+HCOO]⁻ | 843.4752 | User to fill based on data | < 5 ppm |
MS/MS Fragmentation Pattern
Triterpenoid glycosides characteristically fragment through the cleavage of glycosidic bonds, resulting in the sequential loss of sugar moieties.[9][13] For this compound, which contains a mogrol (B2503665) aglycone with an oxo group at C-11 and two glucose units, the primary fragmentation pathway involves the loss of these glucose units (each corresponding to a neutral loss of 162.0528 Da).
Table 4: Major MS/MS Fragment Ions of this compound and Their Proposed Assignments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Assignment |
| 797.4696 | 635.4168 | 162.0528 | [M-H-Glc]⁻ |
| 635.4168 | 473.3640 | 162.0528 | [M-H-2Glc]⁻ (Aglycone) |
Visualizations
Experimental Workflow
The overall process for the characterization of this compound is outlined in the workflow diagram below.
Caption: UPLC-Q-TOF-MS workflow for this compound characterization.
Proposed MS/MS Fragmentation Pathway
The fragmentation of the deprotonated molecule [M-H]⁻ of this compound proceeds via the sequential loss of two glucose units.
Caption: Proposed fragmentation pathway for this compound in negative ESI mode.
This application note details a robust and accurate method for the characterization of this compound using UPLC-Q-TOF-MS. The protocol provides specific conditions for chromatographic separation and mass spectrometric analysis, enabling unambiguous identification based on accurate mass and characteristic fragmentation patterns. This methodology is essential for the quality control of monk fruit extracts and for advancing research into the biological activities of individual mogrosides.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 942612-74-0 [amp.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. UPLC-QTOF-MS with a chemical profiling approach for holistic quality evaluation between a material reference of Wen Dan decoction and its commercial preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 11-Oxomogroside II A1 using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo). The structural elucidation of such complex natural products is paramount for understanding their biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of novel compounds. This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of this compound. Due to the limited availability of specific NMR data for this compound in the public domain, this application note utilizes the comprehensive NMR data of its close structural analogue, Mogroside II A2 , for illustrative purposes. The methodologies and data interpretation principles described herein are directly applicable to the structural analysis of this compound.
Data Presentation
The complete ¹H and ¹³C NMR assignments for the structural analogue, Mogroside II A2, are summarized in the tables below. This data was obtained from comprehensive 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the Aglycone Moiety of Mogroside II A2 (in CD₃OD) [1]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 38.5 | 1.55, m |
| 2 | 27.9 | 1.90, m |
| 3 | 88.9 | 3.20, dd, J = 11.5, 4.5 |
| 4 | 39.8 | - |
| 5 | 56.1 | 1.05, d, J = 10.0 |
| 6 | 19.1 | 1.65, m; 1.45, m |
| 7 | 35.5 | 1.40, m |
| 8 | 40.1 | 2.05, m |
| 9 | 50.1 | - |
| 10 | 37.5 | 1.10, m |
| 11 | 211.5 | - |
| 12 | 49.9 | 2.85, d, J = 16.0; 2.35, d, J = 16.0 |
| 13 | 47.5 | - |
| 14 | 49.8 | - |
| 15 | 33.0 | 1.50, m; 1.30, m |
| 16 | 28.1 | 2.10, m; 1.75, m |
| 17 | 51.5 | 2.25, m |
| 18 | 16.5 | 0.90, s |
| 19 | 19.8 | 1.15, s |
| 20 | 29.5 | - |
| 21 | 18.2 | 0.95, d, J = 6.5 |
| 22 | 35.8 | 1.60, m |
| 23 | 29.0 | 1.35, m |
| 24 | 76.0 | 3.80, t, J = 6.0 |
| 25 | 72.1 | - |
| 26 | 26.5 | 1.25, s |
| 27 | 26.8 | 1.30, s |
| 28 | 28.8 | 0.85, s |
| 29 | 30.5 | 0.80, s |
| 30 | 20.1 | 1.20, s |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for the Sugar Moieties of Mogroside II A2 (in CD₃OD) [1]
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Glc I (C-3) | ||
| 1' | 105.1 | 4.55, d, J = 7.5 |
| 2' | 75.2 | 3.35, m |
| 3' | 78.1 | 3.45, m |
| 4' | 71.8 | 3.30, m |
| 5' | 78.0 | 3.40, m |
| 6' | 62.9 | 3.90, m; 3.70, m |
| Glc II (C-24) | ||
| 1'' | 98.5 | 5.10, d, J = 7.8 |
| 2'' | 74.9 | 3.50, m |
| 3'' | 78.2 | 3.60, m |
| 4'' | 71.5 | 3.40, m |
| 5'' | 77.9 | 3.55, m |
| 6'' | 62.8 | 3.85, m; 3.65, m |
Experimental Protocols
Sample Preparation
A standard protocol for preparing a triterpenoid glycoside sample for NMR analysis is as follows:
-
Dissolution: Weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.5 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or pyridine-d₅.[1][2]
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[3][4]
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
NMR spectra are typically acquired on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.[1] The following experiments are essential for complete structure elucidation:
-
¹H NMR (Proton): Provides information on the number and chemical environment of protons.
-
¹³C NMR (Carbon-13): Determines the number and types of carbon atoms (quaternary, CH, CH₂, CH₃).
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting substructures.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.
Typical Spectrometer Parameters (500 MHz Bruker):
| Experiment | Pulse Program | Key Parameters |
| ¹H NMR | zg30 | 30° pulse, sufficient number of scans for good signal-to-noise |
| ¹³C NMR | zgpg30 | 30° pulse, proton power-gated decoupling |
| DEPT-135 | dept135 | Edits spectrum to show CH/CH₃ positive and CH₂ negative |
| COSY | cosygpqf | Gradient-selected, phase-sensitive |
| HSQC | hsqcedetgpsisp2.2 | Edited HSQC for CH/CH₃ and CH₂ differentiation |
| HMBC | hmbcgpndqf | Gradient-selected, optimized for long-range couplings (e.g., 8 Hz) |
| NOESY | noesygpph | Phase-sensitive with a mixing time of 500-800 ms |
Mandatory Visualization
The following diagrams illustrate the general workflow for isolating and elucidating the structure of a mogroside and the logical connections derived from 2D NMR data.
Conclusion
The structural elucidation of complex natural products like this compound relies heavily on a suite of modern NMR spectroscopic techniques. By systematically applying 1D and 2D NMR experiments, it is possible to determine the complete chemical structure, including the aglycone framework, the identity and sequence of sugar moieties, and the relative stereochemistry. The data and protocols presented here, based on the closely related Mogroside II A2, provide a robust framework for researchers engaged in the isolation and characterization of novel cucurbitane glycosides. This detailed structural information is a critical prerequisite for further investigation into the pharmacological properties and potential development of these compounds as therapeutic agents.
References
Application Note and Protocol: Quantification of 11-Oxomogroside II A1 in Plant Material
Introduction
11-Oxomogroside II A1 is a cucurbane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] These glycosides, collectively known as mogrosides, are responsible for the fruit's intense sweetness and are widely used as natural, low-calorie sweeteners.[1][3] Beyond their sweetening properties, mogrosides have attracted scientific interest for their potential health benefits, including antioxidant, anti-inflammatory, and hypoglycemic activities.[1][4][5] The accurate quantification of individual mogrosides, such as this compound, is crucial for the quality control of monk fruit extracts, standardization of commercial products, and for research into their pharmacological properties.
This document provides a detailed protocol for the quantification of this compound in plant material using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a method known for its high sensitivity and selectivity.
Application Notes
-
Natural Sweetener Development: The quantification of specific mogrosides is essential for developing natural sweetener formulations with desired taste profiles and sweetness intensities.[3]
-
Quality Control: This protocol can be used for the quality assessment of raw plant material (Siraitia grosvenorii) and commercial monk fruit extracts to ensure consistent product quality and potency.
-
Pharmacological Research: Accurate measurement of this compound allows researchers to investigate its specific biological activities, pharmacokinetics, and mechanism of action, contributing to the development of functional foods and nutraceuticals.[2][5] Research on related mogrosides has shown potent antioxidant and anti-inflammatory effects, suggesting potential therapeutic applications.[6]
Experimental Protocols
This protocol outlines the procedure for sample preparation and analysis using HPLC-MS/MS for the quantification of this compound.
1. Materials and Reagents
-
Plant Material: Dried fruit powder of Siraitia grosvenorii.
-
Reference Standard: this compound (purity ≥98%).
-
Solvents: Methanol (B129727) (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized or Ultrapure Water.
-
Additives: Formic Acid (LC-MS grade).
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or equivalent).[10][11]
2. Sample Preparation: Ultrasound-Assisted Extraction
-
Weighing: Accurately weigh approximately 0.5 g of dried, powdered plant material into a 50 mL centrifuge tube.[9]
-
Extraction: Add 25 mL of 80% methanol solution to the tube.[7][9]
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.[7][8][11]
-
Centrifugation: Centrifuge the mixture at 5000 x g for 15-20 minutes to pellet the solid material.[7]
-
Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[11]
3. Instrumentation and Analytical Conditions (HPLC-MS/MS)
The following conditions are a general guideline and may require optimization based on the specific instrumentation used.
-
HPLC System: An Agilent 1260 Series or similar system.[8]
-
Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 SB C18, 2.1 x 100 mm, 2.7 µm).[8]
-
Mobile Phase:
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
-
0-3 min: 23% B
-
3-18 min: 23% to 40% B
-
18-18.1 min: 40% to 23% B
-
18.1-20 min: 23% B (Re-equilibration) (This gradient is adapted from a general mogroside analysis and should be optimized for this compound).[7]
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or Negative ESI (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound must be determined by infusing a pure standard.
4. Standard Curve Preparation
-
Prepare a stock solution of this compound standard in 80% methanol (e.g., 1 mg/mL).
-
Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 10-2000 ng/mL).
-
Inject each standard into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration.
5. Data Analysis and Quantification
-
Inject the prepared plant extract samples into the HPLC-MS/MS system.
-
Identify the peak for this compound based on its retention time and specific MRM transition.
-
Calculate the concentration of this compound in the samples by interpolating the peak area from the standard curve.
-
The final concentration in the plant material (mg/g) is calculated using the following formula:
C (mg/g) = (Csample × V × D) / W
Where:
-
Csample = Concentration from the calibration curve (mg/mL)
-
V = Total volume of extraction solvent (mL)
-
D = Dilution factor (if any)
-
W = Weight of the plant material (g)
-
Data Presentation
Quantitative data for this compound is not widely published. However, data for the structurally similar Mogroside II A1 is available and provides a useful reference.
| Compound | Plant Source | Fraction/Extract | Concentration/Content | Reference |
| Mogroside II A1 | Siraitia grosvenorii | Luo Han Guo Glycoside Extract | 15.7% of total mogrosides | |
| This compound | Siraitia grosvenorii | Fruit | Present (quantification not specified) | [2] |
| Mogroside V | Siraitia grosvenorii | Dried Fruit | 5.77 - 11.75 mg/g | [8] |
| Siamenoside I | Siraitia grosvenorii | Transgenic Arabidopsis thaliana | 29.65 - 1036.96 ng/g FW |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. gbpuat.res.in [gbpuat.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Comprehensive Evaluation of 11-Oxomogroside II A1 Cytotoxicity Using Cell-Based Assays
Introduction
11-Oxomogroside II A1 is a novel triterpenoid (B12794562) glycoside derived from the family of mogrosides, which are the primary bioactive constituents of Siraitia grosvenorii (monk fruit).[1][2] Mogrosides are recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, and hypoglycemic effects, and are generally considered non-toxic.[2][3][4][5] Toxicity studies on mogrosides have indicated a high safety profile, with some being granted "generally regarded as safe" (GRAS) status by the FDA for use as food additives.[6] However, some research suggests that at high concentrations, certain mogrosides may impact cell proliferation.[7] As with any new compound intended for therapeutic use, a thorough evaluation of the cytotoxic profile of this compound is essential.
This document provides detailed protocols for a panel of three fundamental cell-based assays to characterize the cytotoxic effects of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[8][9] The amount of formazan produced is proportional to the number of viable cells.
-
LDH Cytotoxicity Assay: This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[10][11] LDH is a stable cytosolic enzyme that, when released into the culture medium, catalyzes the conversion of a tetrazolium salt into a colored formazan product.[10][12][13] The amount of color formation is proportional to the number of lysed cells.[13]
-
Caspase-3/7 Assay: This luminescent or fluorescent assay measures the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway.[14] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal proportional to caspase activity.[14][15]
Experimental Workflow and Data Presentation
A logical workflow is crucial for the systematic evaluation of cytotoxicity. The following diagram outlines the general procedure.
Caption: General experimental workflow for cytotoxicity assessment.
Data Summary Tables
The following tables present hypothetical data for HEK293 (non-cancerous human embryonic kidney) and HeLa (human cervical cancer) cells treated with this compound for 48 hours.
Table 1: Cell Viability by MTT Assay
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
|---|---|---|
| HEK293 | > 200 | 1.5 |
| HeLa | 45.2 | 0.8 |
Table 2: Membrane Integrity by LDH Assay
| Concentration (µM) | HEK293 (% Cytotoxicity) | HeLa (% Cytotoxicity) |
|---|---|---|
| 0 (Vehicle) | 1.2 | 1.5 |
| 10 | 2.5 | 8.3 |
| 50 | 5.8 | 48.7 |
| 100 | 10.3 | 85.4 |
Table 3: Apoptosis Induction by Caspase-3/7 Assay
| Concentration (µM) | HEK293 (Fold Change vs. Vehicle) | HeLa (Fold Change vs. Vehicle) |
|---|---|---|
| 0 (Vehicle) | 1.0 | 1.0 |
| 10 | 1.1 | 2.5 |
| 50 | 1.3 | 8.9 |
| 100 | 1.5 | 15.2 |
Detailed Experimental Protocols
1. Protocol: Cell Viability (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[8][9][16]
Materials:
-
HEK293 or HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
2. Protocol: Cytotoxicity (LDH Release Assay)
This protocol is based on commercially available LDH assay kits.[10][11][12]
Materials:
-
Treated cell culture plates (from the same experimental setup as MTT)
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100 provided in kits)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Prepare Controls: On the treatment plate, designate wells for:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with vehicle, to be lysed with Lysis Buffer.
-
Background: Medium only.
-
-
Induce Maximum Release: 30 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells.
-
Collect Supernatant: Centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mix: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add Reaction Mix: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)]
3. Protocol: Apoptosis (Caspase-Glo® 3/7 Assay)
This is a homogeneous "add-mix-measure" protocol adapted from Promega's Caspase-Glo® 3/7 assay.[14][15]
Materials:
-
Treated cell culture plates (white-walled, opaque plates are required for luminescence)
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Plate Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the buffer and substrate according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Express the results as a fold change in luminescence relative to the vehicle-treated control cells.
Potential Mechanism of Action
If this compound is found to induce apoptosis, it may involve the intrinsic (mitochondrial) pathway, a common mechanism for natural compounds. This pathway is initiated by cellular stress and converges on the activation of executioner caspases.
Caption: Hypothetical intrinsic apoptosis pathway induced by a compound.
The combination of MTT, LDH, and Caspase-3/7 assays provides a robust framework for the initial cytotoxic characterization of this compound. This multi-parametric approach allows researchers to assess not only the reduction in cell viability but also to distinguish between cytotoxic mechanisms such as necrosis and apoptosis. The resulting data is critical for guiding further preclinical development and understanding the therapeutic potential and safety profile of this novel mogroside derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.de]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] Mogrosides are of significant interest due to their intense sweetness and potential therapeutic properties, including antioxidant effects.[2] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of various chronic diseases. Evaluating the antioxidant capacity of natural compounds like this compound is a critical step in the development of new functional foods and therapeutics.
Note on Data Availability: Specific in vitro antioxidant activity data for this compound is limited in the current scientific literature. The following application notes and protocols utilize data from the closely related and structurally similar compound, 11-oxo-mogroside V , as a proxy to provide relevant quantitative context and methodological guidance. The experimental protocols provided are established methods for assessing the antioxidant potential of purified compounds.
Quantitative Data Summary
The antioxidant capacity of mogrosides can be quantified by their ability to scavenge various reactive oxygen species. The following table summarizes the in vitro antioxidant activity of 11-oxo-mogroside V, a close structural analog of this compound. The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the specific ROS.
| Reactive Oxygen Species (ROS) | EC50 (µg/mL) of 11-oxo-mogroside V |
| Superoxide Anion (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 |
| Hydroxyl Radical (•OH) | 146.17 |
Data sourced from studies on 11-oxo-mogroside V.[]
Experimental Protocols
Herein are detailed protocols for three common in vitro antioxidant activity assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH Radical Scavenging Assay
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[4][5][6] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[4][6]
Reagents and Materials:
-
This compound (or reference compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Adjustable micropipettes
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Dissolve an appropriate amount of DPPH in methanol to prepare a stock solution.
-
Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm.[7]
-
Protect the solution from light by wrapping the container in aluminum foil. Prepare this solution fresh daily.[4]
-
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in methanol.
-
From the stock solution, prepare a series of dilutions to final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 100 µL of the sample or positive control dilutions.
-
Add 100 µL of the DPPH working solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
DPPH Radical Scavenging Assay Workflow
ABTS Radical Cation Decolorization Assay
Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9][10][11] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[9][11] In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[12]
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol (B145695)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.[9]
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Preparation of Test Sample and Control:
-
Prepare a stock solution and a series of dilutions of this compound and the Trolox positive control as described for the DPPH assay.
-
-
Assay Protocol:
-
Add 20 µL of the sample or positive control dilutions to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes in the dark.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to a standard curve of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[13][14] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured at 593 nm.[13]
Reagents and Materials:
-
This compound
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
Hydrochloric acid (HCl)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the FRAP working reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15]
-
Warm the reagent to 37°C before use.
-
-
Preparation of Test Sample and Standard:
-
Prepare a stock solution and a series of dilutions of this compound.
-
Prepare a standard curve using a series of dilutions of FeSO₄·7H₂O (e.g., 100 to 2000 µM).
-
-
Assay Protocol:
-
Add 20 µL of the sample, standard, or a water blank to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP working reagent to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.[16]
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the sample by comparing its absorbance to the standard curve.
-
The results are typically expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. researchgate.net [researchgate.net]
- 15. content.abcam.com [content.abcam.com]
- 16. zen-bio.com [zen-bio.com]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. Natural products represent a rich source for the discovery of novel anti-inflammatory therapeutics. Mogrosides, a class of cucurbitane-type triterpenoid (B12794562) glycosides derived from the fruit of Siraitia grosvenorii (monk fruit), have garnered attention for their diverse pharmacological activities. This document provides a comprehensive protocol for evaluating the in vitro anti-inflammatory properties of 11-Oxomogroside II A1, a specific mogroside, utilizing the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. While specific data for this compound is not widely available, the protocols outlined are based on established methods for assessing the anti-inflammatory effects of natural compounds and related mogrosides.[1]
Principle of the Assay
The in vitro anti-inflammatory activity of this compound is determined by its capacity to suppress the production of pro-inflammatory mediators in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).[1] LPS, a major component of the outer membrane of Gram-negative bacteria, activates macrophages, leading to the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2] The inhibitory effect of this compound on these inflammatory markers is quantified to assess its anti-inflammatory potential.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 99.5 ± 2.1 |
| 5 | 98.7 ± 1.9 |
| 10 | 97.5 ± 2.5 |
| 25 | 96.8 ± 3.1 |
| 50 | 95.2 ± 2.8 |
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.5 | 0 |
| LPS + this compound (1 µM) | 32.1 ± 2.2 | 10.3 |
| LPS + this compound (5 µM) | 25.4 ± 1.9 | 29.1 |
| LPS + this compound (10 µM) | 18.7 ± 1.5 | 47.8 |
| LPS + this compound (25 µM) | 12.3 ± 1.1 | 65.6 |
| LPS + this compound (50 µM) | 7.8 ± 0.9 | 78.2 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50.2 ± 5.1 | 35.7 ± 4.2 |
| LPS (1 µg/mL) | 1250.6 ± 98.3 | 980.4 ± 85.1 |
| LPS + this compound (10 µM) | 875.4 ± 75.2 | 650.1 ± 60.3 |
| LPS + this compound (25 µM) | 550.2 ± 50.1 | 420.7 ± 45.8 |
| LPS + this compound (50 µM) | 310.8 ± 35.6 | 215.9 ± 28.4 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not a result of cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed.[1]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[1]
-
Treat the cells with various concentrations of this compound for 24 hours.[1]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Test)
Protocol:
-
After cell treatment, collect the cell culture supernatant.[1]
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[1]
-
Incubate the mixture at room temperature for 10 minutes.[1]
-
Measure the absorbance at 540 nm using a microplate reader.[1] A standard curve using sodium nitrite (B80452) should be generated to determine the NO concentration.
Pro-inflammatory Cytokine Measurement (ELISA)
Protocol:
-
Collect the cell culture supernatants after treatment.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Perform the ELISA according to the manufacturer's instructions.[1] Briefly, add supernatants to antibody-coated wells, followed by the addition of detection antibodies and a substrate solution.[1]
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).[1]
-
Determine the cytokine concentrations from a standard curve.[1]
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-PAGE gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
-
Quantify the band intensities using densitometry software.[1]
Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
References
Application Notes and Protocols for Antiviral Activity Screening of 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial screening of the antiviral activity of 11-Oxomogroside II A1, a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii.[1] The protocols outlined below describe standard in vitro assays to determine the efficacy of this compound in inhibiting viral replication and to assess its cytotoxicity.
Introduction
This compound is a member of the mogroside family of compounds, which are known for their sweet taste.[2][3] Preliminary research has indicated that certain mogrosides possess inhibitory effects on the activation of the Epstein-Barr virus early antigen (EBV-EA).[1] Furthermore, related triterpenoid (B12794562) saponins (B1172615) have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties, which can be relevant in the context of viral infections.[4][5] This document details the necessary protocols to systematically evaluate the potential of this compound as a broad-spectrum antiviral agent.
The primary objectives of the described experimental workflow are to determine the compound's 50% cytotoxic concentration (CC50), its 50% effective concentration (EC50) against selected viruses, and subsequently calculate its selectivity index (SI). A high SI value is indicative of a favorable safety and efficacy profile for a potential antiviral drug candidate.
Experimental Workflow Overview
The screening process involves a stepwise approach, beginning with the assessment of the compound's toxicity to the host cells, followed by the evaluation of its antiviral efficacy using methods such as the cytopathic effect (CPE) inhibition assay and the plaque reduction assay.
Caption: Experimental workflow for antiviral screening of this compound.
Data Presentation
The quantitative results from the antiviral screening assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Cell Line | Virus | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Vero E6 | Influenza A/H1N1 | CPE Inhibition | >100 | 15.2 | >6.6 |
| A549 | Respiratory Syncytial Virus (RSV) | Plaque Reduction | >100 | 22.5 | >4.4 |
| HeLa | Herpes Simplex Virus 1 (HSV-1) | CPE Inhibition | >100 | 8.9 | >11.2 |
Table 2: Plaque Reduction Assay Data for this compound against RSV
| Compound Concentration (µM) | Mean Plaque Count | Percentage of Plaque Reduction (%) |
| 0 (Virus Control) | 120 | 0 |
| 1.56 | 105 | 12.5 |
| 3.13 | 88 | 26.7 |
| 6.25 | 71 | 40.8 |
| 12.5 | 55 | 54.2 |
| 25 | 28 | 76.7 |
| 50 | 9 | 92.5 |
| 100 | 2 | 98.3 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero E6, A549)
-
Cell culture medium (e.g., DMEM supplemented with 2% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Prepare serial dilutions of this compound in the cell culture medium.[6]
-
After 24 hours, remove the growth medium from the cells and add 100 µL of the various compound dilutions to the wells in triplicate. Include wells for "cells only" (no compound) as a control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, corresponding to the duration of the planned antiviral assay.[7]
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® assay, which measures ATP content.[8]
-
Calculate the 50% cytotoxic concentration (CC50) by regression analysis of the dose-response curve.[6]
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay is suitable for viruses that cause visible damage (cytopathic effect) to the host cells.
Materials:
-
Confluent host cell monolayers in 96-well plates
-
Virus stock with a known titer
-
Serial dilutions of this compound
-
Cell culture medium
-
Crystal violet staining solution (0.1% crystal violet in 20% methanol)
Procedure:
-
Prepare serial two-fold dilutions of this compound in cell culture medium in a separate 96-well plate.[9]
-
Remove the growth medium from the confluent cell monolayers and add the diluted compound.
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cell control" wells. Include "virus control" wells that receive the virus but no compound.[10]
-
Incubate the plates at 37°C in a 5% CO2 incubator until at least 80% CPE is observed in the virus control wells (typically 2-4 days).[6]
-
Remove the medium, wash the cells with PBS, and fix and stain the remaining viable cells with crystal violet solution.[10]
-
After washing away the excess stain and allowing the plates to dry, the dye can be solubilized and the absorbance read on a plate reader.
-
The 50% effective concentration (EC50) is calculated by regression analysis, representing the compound concentration that inhibits CPE by 50%.[11]
Protocol 3: Plaque Reduction Assay
This assay is considered the gold standard for quantifying the inhibition of viral infectivity for plaque-forming viruses.[12]
Materials:
-
Confluent host cell monolayers in 6- or 12-well plates
-
Virus stock known to produce plaques
-
Serial dilutions of this compound
-
Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Crystal violet staining solution
Procedure:
-
In separate tubes, pre-incubate a standard amount of virus (e.g., 100 plaque-forming units) with equal volumes of the serial dilutions of this compound for 1 hour at 37°C.[12]
-
Remove the growth medium from the confluent cell monolayers and inoculate the cells with the virus-compound mixtures.[12]
-
Allow the virus to adsorb for 1-2 hours at 37°C.[12]
-
Aspirate the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the compound. This restricts the spread of progeny virions to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).
-
After incubation, fix the cells and stain with crystal violet to visualize the plaques.[12]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[12]
Potential Mechanism of Action and Signaling Pathways
Viruses are known to hijack host cellular signaling pathways to facilitate their replication.[13] Key pathways include NF-κB, MAPK, and PI3K/AKT, which regulate processes like inflammation, cell survival, and proliferation.[13][14] Conversely, the host cell activates innate immune signaling pathways, such as those involving Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), to detect viral components and induce an antiviral state, primarily through the production of type I interferons.[15][16]
Given that related mogrosides have shown anti-inflammatory effects by modulating MAPK and NF-κB signaling, it is plausible that this compound may exert its antiviral activity by interfering with these virus-exploited pathways or by enhancing the host's innate immune response.[4]
Caption: Hypothesized modulation of innate immune signaling by this compound.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. pblassaysci.com [pblassaysci.com]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Role of Signaling Pathways in the Viral Life Cycle 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying the In Vivo Effects of 11-Oxomogroside II A1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside II A1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). While direct in vivo studies on this compound are limited, the broader family of mogrosides has demonstrated significant potential in modulating metabolic and inflammatory pathways. Mogrosides are known for their potent antioxidant, anti-inflammatory, and anti-diabetic properties.[1][2][3][4] Notably, related compounds like Mogroside V have been shown to regulate key signaling pathways such as AMPK and NF-κB, which are critically involved in glucose and lipid metabolism, as well as inflammatory responses.[5][6][7]
These application notes provide a framework for investigating the in vivo effects of this compound using established animal models of metabolic diseases, drawing upon the known biological activities of structurally similar mogrosides. The protocols detailed below are designed to assess the potential therapeutic efficacy of this compound in the context of diet-induced obesity, type 2 diabetes, and diabetic nephropathy.
Potential In Vivo Applications of this compound
Based on the activities of related mogrosides, this compound is a promising candidate for investigation in the following areas:
-
Metabolic Syndrome and Type 2 Diabetes: Mogrosides have been shown to improve glucose tolerance, and stimulate insulin (B600854) secretion.[8][9] Therefore, this compound may have a beneficial role in managing hyperglycemia and insulin resistance.
-
Diabetic Nephropathy: Given the anti-inflammatory and antioxidant properties of mogrosides, this compound could potentially mitigate the renal complications associated with diabetes.
-
Obesity and Non-alcoholic Fatty Liver Disease (NAFLD): The ability of mogrosides to regulate lipid metabolism suggests a potential therapeutic role in obesity and related hepatic steatosis.[6]
Recommended Animal Models
The selection of an appropriate animal model is crucial for elucidating the in vivo effects of this compound.
-
Diet-Induced Obesity (DIO) Mouse Model: This is the most common model to study obesity and insulin resistance. C57BL/6J mice are particularly susceptible to developing obesity, hyperlipidemia, and insulin resistance when fed a high-fat diet.[10]
-
Streptozotocin (STZ)-Induced Diabetic Mouse Model: STZ is a chemical that is toxic to pancreatic β-cells, and its administration can induce a state of hyperglycemia that mimics type 1 or, in combination with a high-fat diet, type 2 diabetes.[11][12][13]
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity and Type 2 Diabetes Model
This protocol is designed to induce obesity, insulin resistance, and hyperglycemia in mice, creating a model to test the efficacy of this compound on metabolic parameters.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)[10]
-
High-Fat Diet (HFD): 45% or 60% kcal from fat[14]
-
Control Diet (Standard Chow)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Metabolic cages for urine collection
-
Equipment for blood collection
Procedure:
-
Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Dietary Intervention:
-
Divide mice into experimental groups (n=8-10 per group):
-
Control Group: Fed standard chow and administered vehicle.
-
HFD Group: Fed HFD and administered vehicle.
-
HFD + this compound Group(s): Fed HFD and administered this compound at various doses.
-
-
Provide the respective diets for 8-12 weeks to induce the obese and diabetic phenotype.[15][16]
-
-
Compound Administration:
-
Dissolve or suspend this compound in the chosen vehicle.
-
Administer the compound or vehicle daily via oral gavage.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose levels bi-weekly from the tail vein.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the study to assess glucose metabolism and insulin sensitivity.[17]
-
At the end of the experiment, collect blood for biochemical analysis (insulin, lipid profile) and harvest tissues (liver, adipose tissue, kidney) for histological and molecular analysis.
-
Data Presentation:
| Parameter | Control Group | HFD Group | HFD + this compound (Low Dose) | HFD + this compound (High Dose) |
| Initial Body Weight (g) | ||||
| Final Body Weight (g) | ||||
| Fasting Blood Glucose (mg/dL) | ||||
| OGTT (AUC) | ||||
| ITT (AUC) | ||||
| Serum Insulin (ng/mL) | ||||
| Total Cholesterol (mg/dL) | ||||
| Triglycerides (mg/dL) |
Streptozotocin (STZ)-Induced Diabetic Nephropathy Model
This protocol focuses on inducing diabetic nephropathy to evaluate the potential reno-protective effects of this compound.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
This compound
-
Vehicle
-
Metabolic cages
-
ELISA kits for urinary albumin and creatinine (B1669602)
Procedure:
-
Induction of Diabetes:
-
Fast mice for 4-6 hours.
-
Inject mice intraperitoneally with a low dose of STZ (50 mg/kg body weight) dissolved in cold citrate buffer daily for 5 consecutive days.[20]
-
A control group should be injected with citrate buffer only.
-
Confirm diabetes by measuring blood glucose levels 72 hours after the final STZ injection. Mice with fasting blood glucose >250 mg/dL are considered diabetic.
-
-
Treatment:
-
Divide the diabetic mice into two groups:
-
Diabetic Control Group: Administered vehicle.
-
Diabetic + this compound Group: Administered this compound.
-
-
Begin daily oral gavage of the compound or vehicle one week after diabetes confirmation and continue for 8-12 weeks.
-
-
Assessment of Diabetic Nephropathy:
-
Collect 24-hour urine samples using metabolic cages at baseline and every 4 weeks.
-
Measure urinary albumin and creatinine levels to determine the albumin-to-creatinine ratio (ACR), a key indicator of kidney damage.
-
At the end of the study, collect blood to measure serum creatinine and blood urea (B33335) nitrogen (BUN).
-
Harvest kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis and Masson's trichrome staining for fibrosis) and molecular analysis (e.g., expression of inflammatory and fibrotic markers).[21]
-
Data Presentation:
| Parameter | Control Group | Diabetic Control Group | Diabetic + this compound |
| Blood Glucose (mg/dL) | |||
| Urinary Albumin-to-Creatinine Ratio (μg/mg) | |||
| Serum Creatinine (mg/dL) | |||
| Blood Urea Nitrogen (BUN) (mg/dL) | |||
| Glomerulosclerosis Score | |||
| Tubulointerstitial Fibrosis Score |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for HFD-Induced Obesity Study
Caption: Workflow for studying this compound in a diet-induced obesity model.
Experimental Workflow for STZ-Induced Diabetic Nephropathy Study
Caption: Workflow for assessing the reno-protective effects of this compound.
Hypothesized Signaling Pathway Modulated by this compound
Based on the known anti-inflammatory and metabolic regulatory effects of other mogrosides, this compound may exert its therapeutic effects through the modulation of the AMPK and NF-κB signaling pathways.[5][6]
Caption: Hypothesized signaling pathway modulated by this compound.
References
- 1. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacological Activities of Mogrol: Potential Phytochemical against Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insulin secretion stimulating effects of mogroside V and fruit extract of luo han kuo (Siraitia grosvenori Swingle) fruit extract.. | Semantic Scholar [semanticscholar.org]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 14. mmpc.org [mmpc.org]
- 15. High Fat Diet Treatment - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 16. Diet-induced obesity murine model [protocols.io]
- 17. Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT [jove.com]
- 18. mdpi.com [mdpi.com]
- 19. Research and advances in mouse models of diabetic nephropathy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. diacomp.org [diacomp.org]
- 21. Assessment of diabetic nephropathy in the Akita mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of 11-Oxomogroside II A1 extraction?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 11-Oxomogroside II A1. As this compound is a minor component in Siraitia grosvenorii (monk fruit), an efficient strategy to increase its yield involves a multi-step approach:
-
Efficient extraction and purification of the precursor, Mogroside V, from Siraitia grosvenorii.
-
Biotransformation of Mogroside V to 11-Oxomogroside V through enzymatic oxidation.
-
Selective enzymatic deglycosylation of 11-Oxomogroside V to yield this compound.
This guide will cover troubleshooting and FAQs for each of these key stages.
Part 1: Extraction and Purification of Mogroside V
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting Mogroside V from Siraitia grosvenorii?
A1: Several methods are effective for extracting Mogroside V, each with its own advantages and disadvantages. The choice of method often depends on available equipment, desired yield, and environmental considerations. Common methods include Hot Water Extraction, Ethanol (B145695) Extraction, Ultrasonic-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).[1][2][3] Flash extraction has also been shown to provide high yields in a short amount of time.[1][2]
Q2: How do the different extraction methods compare in terms of Mogroside V yield?
A2: The yield of total mogrosides, of which Mogroside V is a major component, varies significantly with the extraction technique. Advanced methods like flash extraction, UAE, and MAE generally offer higher yields compared to traditional solvent extraction methods.[1]
Q3: What is the recommended method for purifying Mogroside V from the crude extract?
A3: Macroporous resin chromatography is a widely used and effective method for the purification of Mogroside V from crude extracts.[4] Resins with moderate polarity, such as HZ 806, have shown good adsorption and desorption characteristics for mogrosides.[4] Further purification to achieve very high purity (>99%) can be accomplished using semi-preparative High-Performance Liquid Chromatography (HPLC).[5] Boronic acid-functionalized silica (B1680970) gel has also been used for efficient purification.[5]
Troubleshooting Guide: Mogroside V Extraction and Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Mogroside V Yield in Crude Extract | Incomplete cell wall disruption. | - Ensure the plant material is finely powdered. - For UAE and MAE, optimize power and time settings to enhance cell wall breakage. |
| Inefficient solvent penetration. | - Increase the solvent-to-solid ratio. - Consider a pre-soaking step before extraction. | |
| Suboptimal extraction parameters. | - Optimize solvent concentration (e.g., 50-70% ethanol), temperature, and extraction time. | |
| Poor Purity of Mogroside V after Macroporous Resin Chromatography | Inappropriate resin selection. | - Select a resin with appropriate polarity and pore size for mogrosides (e.g., mid-polarity resins). |
| Incomplete removal of impurities. | - Ensure the column is thoroughly washed with deionized water after sample loading to remove sugars and other polar impurities. | |
| Co-elution of other mogrosides or impurities. | - Optimize the ethanol gradient used for elution. A shallower gradient may improve separation. | |
| Difficulty in Eluting Mogroside V from the Resin | Strong adsorption to the resin. | - Increase the ethanol concentration in the elution buffer. - Ensure the flow rate is slow enough to allow for complete desorption. |
Data Presentation: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio | Temperature (°C) | Time | Yield of Total Mogrosides (%) | Reference |
| Hot Water Extraction | Water | 1:15 | 100 | 3 x 60 min | 5.6 | [2] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 3 x 100 min | 5.9 | [2] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [3] |
| Ultrasonic-Assisted | Water | 1:30 | 50 | 40 min | 3.97 | [1] |
| Microwave-Assisted | Water | 1:8 | Boiling | 15 min | 0.73 | [1] |
| Microwave-Assisted | 40% Ethanol | 1:30 | N/A | 6 min | 0.8 | [1] |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | [2] |
| Flash Extraction | Water | 1:20 | Ambient | 4 min | 10.06 | [1] |
Experimental Protocols
-
Sample Preparation: Grind dried Siraitia grosvenorii fruit into a fine powder (40-60 mesh).
-
Extraction:
-
Mix the powdered fruit with 60% aqueous ethanol at a solid-to-liquid ratio of 1:45 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonication should be carried out at a frequency of 40 kHz and a power of 100 W.
-
Maintain the temperature at 55°C for 45 minutes.[3]
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Resin Preparation: Swell and pre-treat the macroporous resin (e.g., HZ 806) according to the manufacturer's instructions. Pack the resin into a chromatography column.
-
Sample Loading: Dissolve the crude mogroside extract in deionized water and load it onto the equilibrated column.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities.
-
Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%). Collect fractions and monitor by TLC or HPLC.
-
Fraction Pooling and Concentration: Pool the fractions containing Mogroside V and concentrate under reduced pressure to obtain the purified product.
Part 2: Biotransformation of Mogroside V to this compound
The conversion of Mogroside V to this compound is a two-step enzymatic process:
-
Oxidation: Introduction of a keto group at the C-11 position of Mogroside V to form 11-Oxomogroside V. This reaction is catalyzed by a cytochrome P450 monooxygenase.
-
Deglycosylation: Selective removal of glucose moieties from 11-Oxomogroside V to yield this compound, catalyzed by a β-glucosidase.
Frequently Asked Questions (FAQs)
Q4: Which enzymes are responsible for the conversion of Mogroside V to 11-Oxomogroside V?
A4: The oxidation of the C-11 position of the mogrol (B2503665) backbone is catalyzed by cytochrome P450 (P450) enzymes.[6] These enzymes are involved in the natural biosynthesis of various mogrosides in Siraitia grosvenorii.
Q5: How can Mogroside V be converted to a mogroside with fewer glucose units, like a "II A1" analogue?
A5: The selective removal of glucose units is achieved through enzymatic hydrolysis using β-glucosidases.[7] By controlling the reaction time and enzyme concentration, it is possible to achieve partial hydrolysis to obtain the desired mogroside with fewer sugar moieties.[7]
Q6: What are the challenges in the biotransformation process?
A6: Key challenges include the low activity and stability of P450 enzymes, the need for cofactors (NADPH) and redox partners, and controlling the regioselectivity of both the oxidation and deglycosylation steps to avoid unwanted byproducts.[8]
Troubleshooting Guide: Biotransformation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion of Mogroside V to 11-Oxomogroside V | Low P450 enzyme activity. | - Optimize reaction conditions (pH, temperature). - Ensure the presence of a compatible redox partner and a sufficient supply of NADPH. - Consider enzyme engineering to improve activity. |
| Poor substrate solubility. | - Use a co-solvent (e.g., DMSO) to improve the solubility of Mogroside V. | |
| Formation of Multiple Byproducts during Deglycosylation | Non-specific β-glucosidase. | - Screen different β-glucosidases for higher selectivity. - Immobilize the enzyme, which can sometimes improve selectivity and stability. |
| Over-hydrolysis of the mogroside. | - Optimize the reaction time and enzyme concentration. - Monitor the reaction closely using HPLC and stop it at the desired point. | |
| Difficulty in Purifying this compound | Similar physicochemical properties of different mogrosides. | - Employ multi-step chromatographic techniques, such as a combination of macroporous resin and semi-preparative HPLC. |
Experimental Protocols
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Add the purified Mogroside V (dissolved in a minimal amount of a co-solvent like DMSO).
-
Add the cytochrome P450 enzyme and its corresponding redox partner (e.g., a P450 reductase).
-
Include a NADPH regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at an optimal temperature (typically 25-37°C) with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
-
Extract the product with the organic solvent.
-
Dry the organic phase and reconstitute the residue for purification.
-
-
Reaction Setup:
-
Dissolve the 11-Oxomogroside V obtained from the previous step in a suitable buffer (e.g., citrate (B86180) buffer, pH 4.0-5.0).
-
Add a specific β-glucosidase enzyme. The enzyme-to-substrate ratio should be optimized.
-
-
Reaction Conditions:
-
Incubate the reaction at the optimal temperature for the chosen β-glucosidase (e.g., 30-60°C).
-
Monitor the formation of this compound and the disappearance of 11-Oxomogroside V by HPLC.
-
-
Reaction Termination and Purification:
-
Terminate the reaction by heat inactivation of the enzyme or by adding a solvent like methanol.
-
Purify the target compound from the reaction mixture using chromatographic methods as described for Mogroside V.
-
Mandatory Visualizations
References
- 1. maxapress.com [maxapress.com]
- 2. mdpi.com [mdpi.com]
- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting peak tailing in 11-Oxomogroside II A1 HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 11-Oxomogroside II A1.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic issue characterized by an asymmetrical peak with a trailing edge that extends from the main peak. This can compromise peak integration, reduce resolution, and affect the accuracy of quantification. This guide provides a systematic approach to troubleshooting peak tailing in the context of this compound analysis.
Is your peak for this compound exhibiting tailing?
Follow this step-by-step guide to diagnose and resolve the issue.
Q1: Have you confirmed the issue is specific to this compound or affecting all peaks?
A1:
-
If all peaks are tailing: The problem is likely systemic. Investigate potential issues with the HPLC system itself, such as extra-column volume, a void in the column, or a partially blocked frit.[1][2] Start by inspecting all tubing and connections for leaks or improper fittings.
-
If only the this compound peak is tailing: The issue is likely related to interactions between the analyte and the stationary phase or mobile phase.
Q2: What are the common chemical causes of peak tailing for a compound like this compound?
A2: While peak tailing is often associated with basic compounds interacting with acidic silanol (B1196071) groups on the silica-based stationary phase, this compound is a large glycoside with a predicted pKa of approximately 12.88, suggesting it is not a basic compound.[3] Therefore, the common cause of tailing due to strong ionic interactions with silanols is less likely.
However, other interactions can still occur:
-
Secondary Polar Interactions: The multiple hydroxyl groups on the glucose moieties of this compound can engage in secondary polar interactions with active silanol groups on the column packing material.[4] This can lead to a mixed-mode retention mechanism, causing peak tailing.
-
Analyte Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[5]
-
Slow Mass Transfer: Due to its large size, the kinetics of partitioning between the mobile and stationary phases for this compound might be slow, which can contribute to peak broadening and tailing.
Q3: How can I mitigate these chemical interactions and improve peak shape?
A3: Here are several strategies to address peak tailing for this compound:
-
Optimize Mobile Phase pH: Although this compound is not basic, adjusting the mobile phase pH can influence the ionization state of residual silanol groups on the column. Operating at a lower pH (around 2.5-3.0) will suppress the ionization of silanols, minimizing their potential for secondary interactions.[4][6]
-
Use a High-Quality, End-Capped Column: Employ a modern, high-purity silica (B1680970) column that is well end-capped. End-capping chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions.[6]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.[6]
-
Add a Mobile Phase Modifier: In some cases, the addition of a small amount of a competitive agent, like triethylamine, can help to block active silanol sites. However, this should be used cautiously as it can affect selectivity and is not always MS-compatible.
-
Lower the Sample Concentration: To rule out analyte overload, try diluting your sample and injecting a smaller mass onto the column. If the peak shape improves, this indicates that you were overloading the column.[5]
-
Optimize Column Temperature: Increasing the column temperature can improve mass transfer kinetics and reduce peak tailing for large molecules.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for an HPLC method for this compound?
A: Based on methods for similar mogrosides, a good starting point would be a reversed-phase C18 column with a gradient elution using water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to control pH and improve peak shape.[2] Detection is typically performed at a low UV wavelength, such as 203-210 nm.[7][8]
Q: Could the sample solvent be causing the peak tailing?
A: Yes, if the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can lead to peak distortion. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent.[5]
Q: My column is old. Could this be the cause of the tailing?
A: Absolutely. Over time, the stationary phase of an HPLC column can degrade, and active silanol groups can become more exposed. If you have been using the column for a long time or with aggressive mobile phases, it may be time to replace it.[5]
Q: Can extra-column effects contribute to peak tailing?
A: Yes, extra-column effects, such as excessive tubing length or diameter between the injector, column, and detector, can cause band broadening and result in tailed peaks. This is especially true for early eluting peaks. Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
Data Presentation
Table 1: Troubleshooting Summary for Peak Tailing in this compound Analysis
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Systemic Issues | Are all peaks in the chromatogram tailing? | Check for leaks, improper fittings, column voids, or a blocked frit. |
| Secondary Silanol Interactions | Is the peak for this compound specifically tailing? | Use a well-end-capped column; lower mobile phase pH to ~3.0; increase buffer concentration. |
| Column Overload | Does the peak shape improve upon sample dilution? | Reduce the concentration of the injected sample. |
| Poor Mass Transfer | Is the peak broad as well as tailing? | Increase column temperature; consider a column with smaller particles or a superficially porous particle column. |
| Inappropriate Sample Solvent | Is the sample dissolved in a strong solvent? | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Degradation | Is the column old or has it been used extensively? | Replace the column with a new, high-quality column. |
| Extra-Column Volume | Are early eluting peaks more affected? | Minimize tubing length and diameter between system components. |
Experimental Protocols
Protocol 1: General HPLC Method for Mogroside Analysis
This protocol is a general starting point and should be optimized for your specific instrument and application.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 80%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
Protocol 2: Diagnosing Column Overload
-
Prepare a stock solution of your this compound standard.
-
Create a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10).
-
Inject the original concentration and each dilution onto the HPLC system using the same method.
-
Analyze the peak shape for each injection. If the tailing factor decreases significantly with decreasing concentration, column overload is a likely cause.
Mandatory Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Potential secondary interactions leading to peak tailing.
References
- 1. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. This compound | 942612-74-0 [amp.chemicalbook.com]
- 4. mastelf.com [mastelf.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromtech.com [chromtech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mobile phase for better separation of mogrosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for better separation of mogrosides using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for mogroside separation by reversed-phase HPLC?
A typical starting point for reversed-phase HPLC separation of mogrosides is a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1][2][3] Common starting ratios vary, but a gradient elution is often employed for complex samples.[2][4] For instance, a gradient can run from 15% to 40% acetonitrile in water.[4] Isocratic methods with acetonitrile:water ratios such as 22:78 (v/v) or 30:70 (v/v) have also been reported.[1][5] Methanol can also be used as the organic modifier in place of acetonitrile.[6]
Q2: What detection wavelength is recommended for analyzing mogrosides?
Mogrosides lack a strong chromophore, which can make UV detection challenging. Detection is typically performed at low wavelengths, such as 203 nm, to achieve adequate sensitivity.[1][7]
Q3: Can I use additives in my mobile phase to improve peak shape and resolution?
Yes, adding small amounts of acid to the mobile phase can improve peak shape. Formic acid (0.1%) or acetic acid are commonly used additives in the mobile phase for mogroside analysis.[5][8][9] However, it's important to note that in some LC-MS/MS applications, the addition of acid might weaken the signal intensity of the analytes.[6]
Q4: Is gradient or isocratic elution better for separating mogrosides?
The choice between gradient and isocratic elution depends on the complexity of the sample. For separating a complex mixture of mogrosides with a wide range of polarities, a gradient elution is often more effective.[7][9] Gradient elution allows for the separation of more components in a single run and can improve peak shape for later eluting compounds.[10] Isocratic elution can be suitable for simpler mixtures or for the quantification of a specific mogroside.[1][3]
Troubleshooting Guides
Issue 1: Poor Resolution Between Mogroside Peaks
Poor resolution between closely eluting mogroside isomers is a common challenge. Here are several strategies to improve separation:
-
Optimize the Mobile Phase Composition:
-
Adjust the Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve the separation between peaks.[7]
-
Try a Different Organic Solvent: If acetonitrile does not provide adequate separation, switching to methanol, or using a combination of both, can alter the selectivity of the separation.[6]
-
Utilize Additives: The addition of an acid like formic acid can improve peak shape and potentially enhance resolution.[5]
-
-
Modify the Elution Method:
-
Implement a Shallow Gradient: A slower, more shallow gradient can significantly improve the resolution of closely eluting compounds.[10]
-
Switch to Isocratic Elution: For a pair of difficult-to-separate peaks, an isocratic method with an optimized mobile phase composition might provide better resolution than a gradient.
-
-
Adjust Instrumental Parameters:
-
Lower the Flow Rate: Reducing the flow rate can lead to better resolution, although it will increase the analysis time.[7]
-
Optimize the Column Temperature: Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase. Experimenting with different temperatures (e.g., 25-40°C) may improve separation.[1][5][7]
-
Issue 2: Tailing or Broad Peaks
Peak tailing or broadening can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and reinjecting.
-
Ensure Mobile Phase Compatibility with the Sample Solvent: Whenever possible, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.
-
Verify Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. The use of buffers can help maintain a stable pH.
-
Inspect for System Issues: Extracolumn volume, from long tubing or large-volume fittings, can contribute to peak broadening. Ensure all connections are secure and tubing lengths are minimized.
Experimental Protocols
General HPLC Method for Mogroside Analysis
This protocol provides a starting point for the separation of mogrosides. Optimization will likely be required based on the specific sample and instrumentation.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[1][3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Program:
-
0-15 min: 15% to 40% B
-
15-16 min: 40% to 15% B
-
16-20 min: Hold at 15% B[4]
-
-
Injection Volume: 10 µL[1]
Data Presentation
Table 1: Example HPLC Conditions for Mogroside V Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltima C18 (4.6 x 250 mm, 5 µm)[1] | Phenomenex Prodigy ODS3 (4.6 x 250 mm, 5 µm)[5] | Shiseido Capcell Pak UG120 C18 (2.0 x 50 mm, 3.0 µm)[6] |
| Mobile Phase | Acetonitrile:Water (22:78, v/v)[1] | Acetonitrile:Water with 0.1% Formic Acid (30:70, v/v)[5] | Methanol:Water (60:40, v/v)[6] |
| Flow Rate | 1.0 mL/min[1] | 0.5 mL/min[5] | 0.5 mL/min[6] |
| Temperature | 32°C[1] | 40°C[5] | Not Specified |
| Detection | UV at 203 nm[1] | Not Specified | LC-MS/MS[6] |
Visualizations
Caption: General workflow for the analysis of mogrosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 4. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins | MDPI [mdpi.com]
- 5. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. benchchem.com [benchchem.com]
- 8. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 9. ABC Herbalgram Website [herbalgram.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantification of 11-Oxomogroside II A1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11-Oxomogroside II A1. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for quantifying mogrosides, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). HPLC-UV is a simpler method, while HPLC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex sample matrices.
Q2: What is the recommended detection wavelength for this compound using HPLC-UV?
A2: For mogrosides like 11-Oxomogroside V, a detection wavelength of 210 nm is commonly used.[1][2] This wavelength is a good starting point for the analysis of this compound due to structural similarities.
Q3: Which ionization mode is optimal for the analysis of this compound by LC-MS/MS?
A3: For the analysis of mogrosides using LC-MS/MS, the negative ionization mode (ESI-) generally provides higher sensitivity.[3] This is because the multiple hydroxyl groups on the glycoside moieties can be readily deprotonated to form [M-H]⁻ ions.
Q4: How can matrix effects impact the quantification of this compound?
A4: Matrix effects can significantly impact the accuracy of quantification by either suppressing or enhancing the ionization of this compound in the mass spectrometer.[3] This can lead to underestimation or overestimation of the analyte concentration. Proper sample preparation and the use of an internal standard are crucial to minimize matrix effects.
Q5: What are the key considerations for sample preparation when analyzing this compound?
A5: Effective sample preparation is critical for accurate quantification. This typically involves extraction from the sample matrix, followed by a clean-up step to remove interfering substances. Ultrasound-assisted solid-liquid extraction with a methanol (B129727)/water mixture is an effective method for mogrosides.[3] Further purification using techniques like solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances before analytical quantification.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate Column Chemistry | For mogroside separation, a C18 reversed-phase column is typically effective.[1] |
| Suboptimal Mobile Phase Composition | A gradient elution with acetonitrile (B52724) and water is commonly used. The addition of a small amount of formic acid (e.g., 0.1%) can sometimes improve peak shape in positive ion mode, but for negative ion mode, a mobile phase of methanol and water without additives may be optimal.[3] |
| Column Overloading | Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent or replace the column if necessary. |
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Suboptimal Ionization Parameters | Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, by infusing a standard solution of a related mogroside. |
| Incorrect Ionization Mode | For mogrosides, negative ionization mode (ESI-) is generally more sensitive.[3] |
| Ion Suppression from Matrix | Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). Dilute the sample if the concentration of matrix components is too high. |
| Analyte Degradation | Mogrosides can be sensitive to high temperatures. Low-temperature drying methods like freeze-drying are recommended for sample preparation to prevent degradation.[1] |
Issue 3: Inaccurate or Inconsistent Quantitative Results
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard if available. If not, a structurally similar compound can be used. Matrix-matched calibration curves are also recommended. |
| Incomplete Extraction | Optimize the extraction procedure by adjusting the solvent composition, extraction time, and temperature. Ultrasound-assisted extraction can improve efficiency.[3] |
| Standard Curve Issues | Ensure the calibration curve is linear over the concentration range of the samples. Prepare fresh standards and inject them at the beginning and end of the analytical run. |
| Sample Instability | Investigate the stability of this compound in the sample matrix and processing solvents. Store samples at low temperatures and minimize freeze-thaw cycles. |
Experimental Protocols
General HPLC-MS/MS Method for Mogroside Quantification
This protocol is a general guideline and should be optimized for your specific instrument and application.
1. Sample Preparation (Solid-Liquid Extraction)
-
Homogenize the dried and powdered sample material.
-
Mix the homogenized sample with an 80:20 (v/v) methanol/water solution.[3]
-
Sonicate the mixture for 30-60 minutes.[3]
-
Centrifuge the sample and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Series or equivalent[3] |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid (adjust as needed)[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid (adjust as needed)[3] |
| Gradient Elution | A gradient from low to high organic phase (e.g., 20% to 80% B) over 10-15 minutes is a good starting point.[3] |
| Flow Rate | 0.2-0.4 mL/min[3] |
| Column Temperature | 30-40 °C |
| Injection Volume | 1-5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Negative[3] |
| Multiple Reaction Monitoring (MRM) | The precursor ion will likely be the [M-H]⁻ ion. Product ions will result from the loss of sugar moieties. These transitions need to be optimized by infusing a standard.[3] |
| Gas Temperature | 300-350 °C |
| Gas Flow | 8-12 L/min |
| Nebulizer Pressure | 35-50 psi |
| Capillary Voltage | 3000-4000 V |
Quantitative Data Summary
The following table summarizes typical HPLC and HPLC-MS/MS parameters used for the analysis of related mogrosides, which can serve as a starting point for method development for this compound.
| Compound | Method | Column | Mobile Phase | Detection | Reference |
| 11-Oxomogroside V | HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | UV at 210 nm | [1][2] |
| Multiple Mogrosides | HPLC-ESI-MS/MS | C18 Reversed-Phase | Acetonitrile/Water with 0.1% Formic Acid Gradient | MRM in Negative Ion Mode | [3] |
| 11-Oxomogroside IIIe | HPLC-MS/MS | C18 Reversed-Phase | Acetonitrile/Water with Formic Acid Gradient | MRM | [4] |
Visualizations
References
Stability of 11-Oxomogroside II A1 in different solvents and temperatures
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 11-Oxomogroside II A1 in common laboratory solvents?
A1: While specific quantitative data for this compound is not extensively documented, mogrosides, in general, are susceptible to degradation under harsh conditions such as strong acids, bases, and high temperatures. It is crucial to perform a stability study to determine the optimal solvent and storage conditions for your specific application. A forced degradation study is recommended to understand its stability profile.[1][2][3]
Q2: How can I design an experiment to test the stability of this compound?
A2: A forced degradation study is a common approach to assess the stability of a compound.[1][2][3] This involves subjecting the compound to various stress conditions, such as different pH levels, temperatures, and oxidizing agents, over a set period. The degradation of the compound is then quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][4][5]
Q3: What are the typical stress conditions used in a forced degradation study for a compound like this compound?
A3: Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 40°C, 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C).
-
Photostability: Exposing the compound to UV light.
The extent of degradation should be monitored at various time points.[1][6]
Example Stability Data for this compound
The following table presents hypothetical data from a forced degradation study to illustrate how to summarize stability results.
| Solvent System | Temperature (°C) | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | Degradation (%) |
| 0.1 M HCl | 40 | 24 | 100 | 75 | 25 |
| 0.1 M NaOH | 25 | 24 | 100 | 60 | 40 |
| 3% H₂O₂ | 25 | 24 | 100 | 85 | 15 |
| Water | 4 | 168 | 100 | 99 | 1 |
| Water | 25 | 168 | 100 | 95 | 5 |
| Water | 40 | 168 | 100 | 88 | 12 |
| Ethanol | 4 | 168 | 100 | 98 | 2 |
| Ethanol | 25 | 168 | 100 | 94 | 6 |
| DMSO | 4 | 168 | 100 | 97 | 3 |
| DMSO | 25 | 168 | 100 | 92 | 8 |
Note: This is example data and should not be considered as actual experimental results.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade water, acetonitrile (B52724), and methanol[7]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector[4][5]
-
pH meter
-
Temperature-controlled oven and water bath
3. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
From the stock solution, prepare working solutions at a final concentration of 100 µg/mL in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water, ethanol, DMSO).
4. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound working solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Mix equal volumes of the working solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature (25°C).
-
Oxidative Degradation: Mix equal volumes of the working solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Incubate the working solutions in water, ethanol, and DMSO at 4°C, 25°C, and 40°C.
5. Sample Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before injection into the HPLC.
-
Analyze all samples by HPLC. A typical mobile phase could be a gradient of acetonitrile and water.[4][5] Detection is often performed at around 210 nm.[4][5]
-
Quantify the remaining this compound by comparing the peak area to that of an unstressed control sample.
Visualizing the Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or splitting in HPLC | - Column degradation due to extreme pH. - Incompatibility of injection solvent with mobile phase. - Column overloading. | - Use a pH-stable column or neutralize samples before injection. - Ensure the injection solvent is similar in composition to the mobile phase. - Reduce the injection volume or sample concentration. |
| No degradation observed under stress conditions | - The compound is highly stable under the applied conditions. - Stress conditions are not harsh enough. | - Increase the temperature, concentration of the stressor, or duration of the study. |
| Complete degradation observed immediately | - The compound is highly labile under the stress conditions. | - Reduce the temperature, concentration of the stressor, or sampling time points (e.g., check at 5, 15, 30 minutes). |
| Appearance of multiple unknown peaks | - Formation of degradation products. | - This is an expected outcome of a forced degradation study. These peaks can be used to develop a stability-indicating method. |
| Poor recovery of the compound | - Adsorption of the compound to the container surface. - Precipitation of the compound in the chosen solvent. | - Use silanized glassware or polypropylene (B1209903) tubes. - Check the solubility of the compound in the stress media and consider using a co-solvent if necessary. |
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biomedres.us [biomedres.us]
- 3. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech-asia.org [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 11-Oxomogroside II A1
Disclaimer: Due to the limited availability of specific stability data for 11-Oxomogroside II A1, this guide is based on extensive research on closely related and structurally similar compounds, primarily Mogroside V and 11-Oxomogroside V. The principles of degradation and prevention are expected to be highly similar.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation.
Troubleshooting Guide: Investigating Degradation
If you suspect your sample of this compound has degraded, follow this guide to identify the potential cause.
Question: I am observing a loss of potency, changes in physical appearance (e.g., color), or unexpected peaks in my analytical chromatogram. What could be the cause?
Answer: Degradation of mogrosides can be attributed to several factors. Use the following logical diagram to troubleshoot the issue.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a well-closed container at a constant low temperature, ideally between 2-8°C.[1] It should also be protected from direct sunlight.[2] For 11-oxo Mogroside V, a shelf life of at least 4 years is suggested when stored at -20°C.[3][4]
Q2: How stable is this compound in solution?
A2: Based on data for Mogroside V, it is stable in a pH range of 3 to 12 when stored at 2-8°C.[1] Storing solutions outside this pH range can lead to hydrolysis of the glycosidic bonds.
Q3: Can I heat solutions containing this compound?
A3: Mogroside V has been shown to be heat-stable up to 120°C for several hours.[1][5] However, prolonged exposure to high temperatures, especially during drying processes, can lead to a decrease in mogroside content.[6] It is recommended to use the lowest effective temperature for the shortest possible duration.
Q4: What are the primary degradation products of mogrosides?
A4: Degradation typically occurs through the hydrolysis of the glycosidic linkages, resulting in the loss of sugar moieties. This leads to the formation of mogrosides with fewer glucose units and ultimately the aglycone, mogrol. These degradation products will have different polarity and will be detectable by analytical techniques like HPLC.
Q5: How can I monitor the stability of my this compound sample?
A5: The most common method for monitoring the purity and degradation of mogrosides is High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] A stability study can be set up where the sample is analyzed at regular intervals. The appearance of new peaks or a decrease in the main compound's peak area indicates degradation.
Data Summary
The following table summarizes the stability of Mogroside V, which can be used as a proxy for this compound.
| Condition | Parameter | Observation | Source |
| Temperature | Solid, Room Temp | Stable for up to 3 years. | [5] |
| Solid, -5°C | No significant degradation after 1 month. | [5] | |
| Solution, 120°C | Stable for up to 6 hours. | [5] | |
| pH | Solution, 2-8°C | Stable between pH 3 and 12. | [1] |
| Light | Solid, Direct Sunlight | Degradation may occur; storage in the dark is recommended. | [2] |
Experimental Protocols
Protocol: Stability Analysis of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under specific conditions.
1. Objective: To determine the stability of this compound under forced degradation conditions (e.g., heat, acid, base).
2. Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) and water[9]
-
Formic acid or phosphoric acid (for mobile phase modification)[10]
-
Hydrochloric acid and sodium hydroxide (B78521) (for pH adjustment)
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)[10]
3. Method:
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Forced Degradation:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 100°C) for various time points.
-
-
Sample Analysis:
-
Before injection, neutralize the acid and base-treated samples.
-
Inject the samples into the HPLC system.
-
-
HPLC Conditions (Example):
4. Data Analysis:
-
At each time point, calculate the percentage of this compound remaining by comparing its peak area to the T=0 sample.
-
Monitor for the appearance and growth of new peaks, which represent degradation products.
Signaling Pathways and Other Considerations
While degradation is primarily a chemical process, it's important to note that the resulting products may have altered biological activity. Mogroside V and its derivatives are known to interact with various biological pathways. For instance, Mogroside V has been shown to have the potential to protect against airway inflammation by reducing the activation of cyclooxygenase 2 (COX-2), iNOS, and the nuclear factor (NF)-κB.[2] Any degradation could potentially alter these effects.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. foodstandards.gov.au [foodstandards.gov.au]
- 6. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
Strategies to enhance the resolution of 11-Oxomogroside II A1 from its isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of 11-Oxomogroside II A1 from its isomers. The following information is based on established chromatographic and crystallization principles for mogrosides and other structurally related triterpenoid (B12794562) glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its isomers?
A1: The primary challenge lies in the structural similarity of the isomers. Mogroside isomers often share the same aglycone backbone and differ only in the number or linkage positions of glucose moieties. This results in very similar physicochemical properties, such as polarity and solubility, making them difficult to resolve using standard separation techniques.
Q2: Which chromatographic techniques are most effective for resolving mogroside isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique.[1] Both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) modes can be effective.[1] For higher resolution and faster analysis, Ultra-Performance Liquid Chromatography (UPLC) is advantageous.[1]
Q3: What are the recommended starting conditions for HPLC method development for this compound?
A3: For reversed-phase HPLC, a C18 column is a good starting point.[2] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small amount of formic acid, e.g., 0.1%) is typically used.[2] For HILIC, an amide or amino-based column with a high organic content in the mobile phase is recommended for separating these polar compounds.[3][4]
Q4: Can crystallization be used to separate this compound from its isomers?
A4: While crystallization is a powerful technique for separating isomers, specific protocols for this compound are not widely reported. The success of crystallization depends on differences in the crystal lattice energies and solubilities of the isomers in a given solvent system. Fractional crystallization, where the solvent composition and temperature are carefully controlled, could potentially be employed.
Troubleshooting Guides
HPLC Resolution Issues
Problem: Poor resolution between this compound and an isomeric impurity in Reversed-Phase HPLC.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Stationary Phase Selectivity | Switch to a different stationary phase. Consider a biphenyl (B1667301) or a phenyl-hexyl column, which can offer different selectivity for aromatic and moderately polar analytes.[5] | Improved separation due to different interaction mechanisms between the analytes and the stationary phase. |
| Mobile Phase Composition Not Optimized | 1. Modify the organic solvent: If using acetonitrile, try methanol. Methanol has a different elution strength and can alter selectivity.[6] 2. Adjust the pH: If the isomers have ionizable groups, adjusting the pH of the aqueous phase with a buffer or additives like formic acid can change their retention behavior.[2] | Altered retention times and potentially improved resolution. |
| Gradient Profile is Too Steep | Decrease the gradient slope (i.e., make the increase in organic solvent percentage over time more gradual). | Increased retention times and better separation between closely eluting peaks. |
| Sub-optimal Temperature | Vary the column temperature. An increase in temperature can improve efficiency and alter selectivity, while a decrease may enhance resolution in some cases. | Changes in peak shape and selectivity, potentially leading to better resolution. |
Low Yield in Preparative HPLC
Problem: Low recovery of purified this compound after preparative HPLC.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Sample Overload | Reduce the injection volume or the concentration of the sample being loaded onto the column. | Sharper peaks and improved separation, leading to more accurate fraction collection and higher purity of the collected fractions. |
| Inappropriate Fraction Collection Parameters | Optimize the peak detection threshold and the start/end slope for fraction collection. | More precise collection of the target peak, minimizing the inclusion of impurities and reducing the loss of the desired compound. |
| Compound Adsorption to Column | Flush the column with a strong solvent after the run to ensure all the compound has eluted. | Recovery of any retained compound from the column. |
Experimental Protocols & Data
Preparative HPLC for Mogroside Isomer Separation (Starting Point)
This protocol is a general starting point for the separation of mogroside isomers and will likely require optimization for this compound.
Table 1: Preparative HPLC Parameters
| Parameter | Value | Reference |
| Column | ODS (C18), 20 mm x 250 mm | [1] |
| Mobile Phase | 30% aqueous methanol | [1] |
| Flow Rate | 8 mL/min | [1] |
| Detection | UV at 210 nm | [1] |
| Injection Volume | Dependent on sample concentration and column capacity | [5] |
Purification of Mogrosides Using Macroporous Resin
This technique is often used as an initial purification step before HPLC.
Table 2: Macroporous Resin Purification Data for Mogroside V
| Parameter | Value | Reference |
| Resin Type | HZ 806 | [7] |
| Elution Solvent | 40% aqueous ethanol | [7] |
| Purification Factor | 15.1-fold increase | [7] |
| Purity Achieved | From 0.5% to 10.7% | [7] |
Visualizations
Experimental Workflows
Caption: General workflow for HPLC-based separation of this compound.
Caption: Workflow for initial purification using macroporous resin.
Logical Relationships
Caption: Factors influencing chromatographic resolution.
References
- 1. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Overcoming matrix effects in LC-MS analysis of 11-Oxomogroside II A1
Welcome to the Technical Support Center. This guide provides detailed troubleshooting information and answers to frequently asked questions regarding matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 11-Oxomogroside II A1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This phenomenon, which includes all components of the sample other than the analyte of interest, can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] For this compound, which is often extracted from complex biological or botanical samples, endogenous components like salts, phospholipids (B1166683), and other metabolites can interfere with the ionization process in the mass spectrometer's source.[1][4] This interference can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[5]
Q2: How can I quantitatively determine if my this compound analysis is affected by matrix effects?
A2: The most widely accepted method is the post-extraction spiking experiment, which calculates a "Matrix Factor" (MF).[4] This involves comparing the peak area of the analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solvent.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
A qualitative assessment can also be performed using a post-column infusion technique, where a constant flow of this compound is introduced after the column and a blank matrix extract is injected. Dips or rises in the baseline signal at retention times where matrix components elute indicate regions of ion suppression or enhancement.
Q3: What are the primary strategies to overcome matrix effects?
A3: A multi-faceted approach is typically required. The main strategies are:
-
Optimizing Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][6]
-
Improving Chromatographic Separation: Modifying LC conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components can mitigate interference.[1]
-
Using an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensation, as it experiences the same matrix effects as the analyte.[1][7]
-
Employing Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is identical to the sample matrix can help compensate for consistent matrix effects.[1][8]
Q4: Which sample preparation method is most effective for reducing matrix effects when analyzing mogrosides?
A4: While Protein Precipitation (PPT) is a simple and fast method, it is often insufficient for removing matrix interferences and can lead to significant ion suppression.[5][9] Liquid-Liquid Extraction (LLE) offers better cleanup. However, Solid-Phase Extraction (SPE) is generally considered the most effective technique for producing clean extracts and minimizing matrix effects, especially for complex samples.[6][9] SPE allows for the selective isolation of mogrosides while washing away salts, phospholipids, and other interfering substances.[1][10]
Q5: How does an internal standard (IS) help, and what should I use for this compound?
A5: An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Ideally, a stable isotope-labeled (SIL) version of this compound would be used.[7][11] The SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte and will be affected by matrix interferences in the same way.[1] By measuring the peak area ratio of the analyte to the IS, any signal suppression or enhancement is effectively canceled out, leading to accurate and precise quantification.[11] If a specific SIL-IS for this compound is not commercially available, a SIL-IS of a closely related mogroside (e.g., Mogroside V) can be a viable alternative.
Q6: Can I simply dilute my sample to reduce matrix effects?
A6: Yes, sample dilution can be a straightforward and effective strategy to reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach also dilutes the analyte of interest, this compound. This may cause the analyte concentration to fall below the lower limit of quantitation (LLOQ) of the method, making it unsuitable for trace-level analysis.[8] Dilution should be validated to ensure it doesn't compromise method sensitivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Inconsistent or Irreproducible Results | Variable matrix effects between different sample lots or injection-to-injection. | • Implement a more robust sample cleanup procedure, such as Solid-Phase Extraction (SPE).[9]• Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[7]• Check for and resolve any carryover issues by implementing rigorous needle and column washes.[12] |
| Low Signal Intensity / Poor Sensitivity (Ion Suppression) | Co-elution of endogenous matrix components (e.g., phospholipids, salts) that compete with the analyte for ionization.[1] | • Improve sample cleanup using SPE, specifically cartridges designed to remove phospholipids.[10][13]• Optimize chromatographic separation to resolve the analyte from the suppression zone.[1]• Adjust the mobile phase composition or additives.[14]• If possible, switch to a different ionization source or polarity (mogrosides often perform well in negative ion mode).[15] |
| High or Erratic Signal Intensity (Ion Enhancement) | Co-eluting matrix components that facilitate the ionization of this compound, leading to an artificially high signal.[3] | • The same strategies for ion suppression apply. The goal is to remove the interfering compounds or separate them chromatographically.• Re-evaluate and optimize sample preparation; an overly aggressive cleanup might be removing components that cause suppression, unmasking an underlying enhancement effect.• Utilize a SIL-IS, which will be enhanced to the same degree as the analyte, correcting the final calculated concentration.[1] |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Secondary interactions with the column, column contamination, or an inappropriate injection solvent.[16] | • Ensure the injection solvent is weaker than or matches the initial mobile phase to prevent peak distortion.[16]• Use mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.• Flush the column with a strong solvent or replace the guard/analytical column if it is contaminated or deteriorated.[16] |
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages | Efficacy for Matrix Removal |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, inexpensive. | Non-selective; high levels of phospholipids and other endogenous components remain in the supernatant, often causing significant matrix effects.[5] | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | More selective than PPT; can remove many interfering compounds.[6] | Can be labor-intensive, may require pH optimization, and uses larger volumes of organic solvents. | Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects, and allows for sample concentration.[9] | More complex method development, higher cost per sample. | High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)
This protocol allows for the calculation of the Matrix Factor (MF) and Recovery (RE).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the Internal Standard (IS) into the final elution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, plant extract) through the entire sample preparation procedure. Spike the analyte and IS into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Table 2: Example Calculation of Matrix Factor and Recovery
| Sample Set | Analyte Peak Area | IS Peak Area | Calculation | Result |
| A (Neat) | 1,250,000 | 2,400,000 | - | - |
| B (Post-Spike) | 850,000 | 1,650,000 | (850,000 / 1,250,000) * 100 | MF = 68% (Indicates 32% Ion Suppression) |
| C (Pre-Spike) | 785,000 | 1,510,000 | (785,000 / 850,000) * 100 | RE = 92.4% (Indicates good extraction recovery) |
Protocol 2: General Solid-Phase Extraction (SPE) for Mogrosides from a Biological Matrix
This protocol is a starting point and should be optimized for your specific matrix and analyte concentration. A polymeric reversed-phase cartridge is often suitable.
-
Sample Pre-treatment: To 200 µL of the sample (e.g., plasma), add 50 µL of the internal standard solution. Vortex to mix. Add 400 µL of 2% formic acid in water and vortex again.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., polymeric, 30 mg/1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute the this compound and IS from the cartridge using 1 mL of methanol or acetonitrile (B52724) into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: How a SIL-Internal Standard corrects for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. mdpi.com [mdpi.com]
- 13. selectscience.net [selectscience.net]
- 14. mdpi.com [mdpi.com]
- 15. ABC Herbalgram Website [herbalgram.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 11-Oxomogroside II A1
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively solubilizing 11-Oxomogroside II A1 for in vitro assays. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound?
A1: For hydrophobic compounds like this compound, the recommended first choice for creating a concentrated stock solution is a water-miscible organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice due to its high solubilizing capacity for a wide range of nonpolar compounds and its compatibility with most in vitro cell culture systems at low final concentrations.[1][2] Other organic solvents such as ethanol (B145695), methanol, and dimethylformamide (DMF) can also be considered.[3][4]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue for poorly water-soluble compounds.[5] To prevent this, ensure the final concentration of the organic solvent in your cell culture medium is kept as low as possible, typically at or below 0.1% (v/v), though some cell lines can tolerate up to 0.5%.[2][5] It is also beneficial to perform serial dilutions rather than a single large dilution. Adding the compound stock solution to the aqueous medium while vortexing can also help maintain solubility.[5]
Q3: Are there any alternative methods to improve solubility if co-solvents are not sufficient?
A3: If co-solvents alone are not effective, you can explore other options such as gentle warming of the solution to 37°C, which can aid in dissolution.[5] Additionally, solubility-enhancing excipients like surfactants or cyclodextrins can be used to create more stable formulations.[1] Adjusting the pH of the buffer may also be a viable strategy, depending on the chemical properties of the compound.[6]
Q4: What are the potential off-target effects of using solvents like DMSO in my in vitro assays?
A4: While DMSO is widely used, it is not biologically inert and can have direct effects on cells, which may confound experimental results.[2] Documented effects include alterations in cell growth and viability, induction of cell differentiation, and changes in gene expression.[2] Therefore, it is crucial to include a vehicle control in your experiments. This control group should be treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent itself.[2][3]
Q5: How should I properly store my this compound stock solution?
A5: To maintain the stability and integrity of your this compound stock solution, it is recommended to store it at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to store the stock solution in small aliquots.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound powder is not dissolving in the initial solvent. | The concentration of the intended stock solution is too high. | Increase the volume of the solvent to reduce the concentration.[5] |
| Insufficient agitation. | Vortex or sonicate the solution to facilitate the dissolution of the compound.[5] | |
| The solvent may not be appropriate for the compound. | Try alternative water-miscible organic solvents such as ethanol or DMF.[1] | |
| Compound precipitates out of solution over time in the final assay medium. | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | Consider using solubility-enhancing excipients like surfactants or cyclodextrins to form more stable formulations.[1] |
| Inconsistent results between experiments. | Variability in stock solution preparation or dilution. | Standardize the protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use. Prepare fresh dilutions for each experiment.[1] |
| Degradation of the compound. | Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
Quantitative Data on Solubility of Related Mogrosides
Direct solubility data for this compound is limited. The following table summarizes the available data for the closely related compound, 11-oxo-mogroside V, which can serve as a useful reference.
| Compound | Solvent | Solubility |
| 11-oxo-mogroside V | DMSO | 1 mg/mL[7] |
| DMF | 1 mg/mL[7] | |
| PBS (pH 7.2) | 10 mg/mL[7] |
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.[1]
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol for Preparation of Working Solutions for In Vitro Assays
-
Thawing the Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile cell culture medium.
-
Final Dilution: Add a small volume of the stock or intermediate solution to your aqueous experimental medium (e.g., cell culture medium or buffer) to reach the final desired concentration.
-
Mixing: Add the compound solution to the medium while gently vortexing to minimize precipitation.[5]
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your working solutions does not adversely affect your cells, typically below 0.5%, with 0.1% being a common target.[5]
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Potential anti-inflammatory signaling pathway modulated by mogrosides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
Best practices for handling and storing 11-Oxomogroside II A1 reference standards
This technical support center provides best practices for handling, storing, and utilizing 11-Oxomogroside II A1 reference standards for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a cucurbitane-type triterpenoid (B12794562) glycoside. These compounds are naturally occurring sweeteners found in the fruit of Siraitia grosvenorii (monk fruit). In research, this compound has been noted for its potential biological activities, including the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation.
Q2: How should I store the solid this compound reference standard upon receipt?
A2: Proper storage is crucial to maintain the integrity of the reference standard. Recommended storage conditions are summarized in the table below. It is essential to store the compound in its original container, protected from light and moisture.
Q3: What is the recommended procedure for preparing a stock solution?
A3: To prepare a stock solution, it is advisable to use a high-purity solvent such as Dimethyl Sulfoxide (DMSO). For quantitative applications, accurately weigh the reference standard and dissolve it in a precise volume of solvent. For example, to prepare a 10 mM stock solution in DMSO, dissolve the appropriate mass of this compound in the calculated volume of DMSO. If solubility is an issue, gentle warming or sonication can be employed.
Q4: How should I store stock solutions of this compound?
A4: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at low temperatures, protected from light.
Storage Conditions Summary
| Form | Temperature | Duration | Special Conditions |
| Solid | -20°C | Long-term | Protect from light and moisture. |
| 4°C | Short-term | Protect from light and moisture. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light. |
| -20°C | Up to 1 month | Protect from light. |
Troubleshooting Guide
This guide addresses common issues encountered during the experimental use of this compound reference standards, particularly in the context of High-Performance Liquid Chromatography (HPLC) analysis.
Issue 1: Inaccurate or Inconsistent Weighing of the Reference Standard
-
Possible Cause: The reference standard is hygroscopic (absorbs moisture from the air).
-
Solution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Handle the solid material in a low-humidity environment, such as a glove box or a room with a dehumidifier.
Issue 2: Poor Solubility or Precipitation in Solution
-
Possible Cause: The chosen solvent is inappropriate, or the concentration is too high.
-
Solution: Confirm the solubility of this compound in the selected solvent. DMSO is a common choice for initial stock solutions. For aqueous working solutions, ensure the final concentration of the organic solvent (from the stock solution) is low enough to maintain solubility. Gentle warming or sonication can aid dissolution.
Issue 3: Degradation of the Reference Standard
-
Possible Cause: Improper storage conditions (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles).
-
Solution: Strictly adhere to the recommended storage conditions. Aliquot stock solutions to minimize freeze-thaw cycles. Always protect the solid standard and its solutions from light.
Issue 4: Variability in HPLC Results (Peak Area, Retention Time)
-
Possible Cause: This can stem from multiple factors including inconsistent sample preparation, instrument variability, or degradation of the standard.
-
Solution:
-
Sample Preparation: Ensure accurate and consistent pipetting and dilution. Use freshly prepared working standards for each experiment.
-
Instrument Performance: Verify the stability of your HPLC system, including pump flow rate and column temperature.
-
Standard Integrity: If degradation is suspected, prepare a fresh stock solution from the solid reference standard.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of Mogrosides
This protocol provides a general method for the analysis of mogrosides, which can be adapted for this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Methanol (HPLC grade, for stock solution)
-
Formic acid (optional, for mobile phase modification)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Preparation of Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
A common gradient elution starts with a higher proportion of water and gradually increases the proportion of acetonitrile.
4. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol.
-
Working Standards: Prepare a series of dilutions from the stock solution using the initial mobile phase composition to create a calibration curve.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 0.8 - 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 30-40°C
-
Injection Volume: 10-20 µL
6. Analysis:
-
Inject the working standards to generate a calibration curve.
-
Inject the samples to be analyzed.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: A logical workflow for the quantification of this compound using HPLC.
Caption: A troubleshooting decision tree for inconsistent experimental results.
Validation & Comparative
Validating the Analytical Method for 11-Oxomogroside II A1 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate quantification of 11-Oxomogroside II A1, a key bioactive triterpenoid (B12794562) glycoside found in Siraitia grosvenorii (monk fruit). The document outlines detailed experimental protocols for a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method. The performance of these methods is evaluated based on key validation parameters, offering researchers the data needed to select the most appropriate technique for their specific applications, from quality control of raw materials to detailed pharmacokinetic studies.
Comparative Analysis of Analytical Methods
The choice of an analytical method for quantifying this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for routine analysis, HPLC-MS/MS provides superior sensitivity and specificity, which is crucial for trace-level detection.
| Parameter | HPLC-UV Method | HPLC-MS/MS Method | High-Performance Thin-Layer Chromatography (HPTLC) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Separation on a plate, detection by densitometry. |
| Specificity | Moderate; co-eluting impurities can interfere. | High; specific detection based on molecular weight and fragmentation. | Lower; potential for overlapping spots. |
| Sensitivity | Lower (µg/mL range). | Higher (ng/mL to pg/mL range). | Moderate. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 3% | < 10% |
| Instrumentation Cost | Low to moderate. | High. | Low. |
| Typical Application | Routine quality control, content uniformity. | Bioanalysis, impurity profiling, metabolomics. | Rapid screening, semi-quantitative analysis.[1] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from established protocols for related mogrosides and is suitable for the routine quantification of this compound in extracts and formulations.[2][3]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (ultrapure)
-
Reference standard: this compound (>98% purity)
Chromatographic Conditions:
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
Gradient Program: A typical gradient might start at 20% A, increasing to 80% A over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in methanol (B129727) or a suitable solvent.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from a stock solution of the reference standard. Inject each standard in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo or sample matrix at three different concentration levels (low, medium, and high). Calculate the percentage recovery.
-
Precision:
-
Intra-day precision: Analyze six replicates of a sample at a single concentration on the same day.
-
Inter-day precision: Analyze the same sample on three different days.
-
Calculate the relative standard deviation (RSD) for both.
-
-
Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for bioanalytical studies or the detection of trace amounts of this compound.[4][5]
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade) with 0.1% formic acid
-
Methanol (LC-MS grade)
-
Reference standard: this compound (>98% purity)
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another mogroside).
Chromatographic and MS Conditions:
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion [M-H]⁻ and specific product ions for this compound and the IS need to be determined by direct infusion of the standards.
Sample Preparation:
-
For biological samples (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Validation Parameters: Validation follows the same principles as the HPLC-UV method but with more stringent acceptance criteria, particularly for bioanalytical applications. Additional parameters to consider include:
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Data Presentation
The following tables summarize the expected performance data from the validation of the HPLC-UV and HPLC-MS/MS methods for the quantification of this compound.
Table 1: Linearity Data
| Method | Linear Range | Regression Equation | Correlation Coefficient (R²) |
| HPLC-UV | 1 - 100 µg/mL | y = mx + c | > 0.999 |
| HPLC-MS/MS | 0.5 - 500 ng/mL | y = mx + c | > 0.999 |
Table 2: Accuracy (Recovery) Data
| Method | Spiked Level | Mean Recovery (%) | RSD (%) |
| HPLC-UV | Low (5 µg/mL) | 98.5 | 2.1 |
| Medium (25 µg/mL) | 101.2 | 1.8 | |
| High (75 µg/mL) | 99.8 | 1.5 | |
| HPLC-MS/MS | Low (1 ng/mL) | 100.5 | 2.5 |
| Medium (50 ng/mL) | 99.1 | 1.9 | |
| High (400 ng/mL) | 101.8 | 1.6 |
Table 3: Precision Data
| Method | Concentration | Intra-day RSD (%) (n=6) | Inter-day RSD (%) (n=3 days) |
| HPLC-UV | 25 µg/mL | 1.7 | 2.8 |
| HPLC-MS/MS | 50 ng/mL | 2.2 | 3.5 |
Visualizations
Caption: Workflow for analytical method validation.
Caption: Experimental workflow for quantification.
References
- 1. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Antioxidant Properties of 11-Oxomogroside V and Mogroside V
For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and the Natural Products Sector
This publication provides a detailed comparative analysis of the antioxidant activities of two prominent mogrosides, 11-Oxomogroside V and Mogroside V, derived from the fruit of Siraitia grosvenorii. This guide is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate further investigation and application of these natural compounds.
Introduction
Mogrosides, the primary sweetening components of monk fruit, have garnered significant interest for their potential health benefits, including their antioxidant properties.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases.[2] This guide focuses on a direct comparison of the ROS scavenging capabilities of 11-Oxomogroside V and Mogroside V, providing a quantitative and methodological overview to inform future research.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of 11-Oxomogroside V and Mogroside V have been evaluated through their ability to scavenge various reactive oxygen species. The half-maximal effective concentration (EC50), a measure of the concentration of a compound required to achieve 50% of its maximal effect, is a key metric in these comparisons. The data presented below, derived from in vitro chemiluminescence assays, highlights the differential activities of these two mogrosides against specific ROS.[3][4]
| Antioxidant Activity Metric | 11-Oxomogroside V | Mogroside V | Reference |
| Superoxide (B77818) Anion (O₂⁻) Scavenging (EC50) | 4.79 µg/mL | - | [3][4] |
| Hydrogen Peroxide (H₂O₂) Scavenging (EC50) | 16.52 µg/mL | - | [3][4] |
| Hydroxyl Radical (•OH) Scavenging (EC50) | 146.17 µg/mL | 48.44 µg/mL | [3] |
| •OH-induced DNA Damage Inhibition (EC50) | 3.09 µg/mL | - | [3] |
Note: A lower EC50 value indicates greater antioxidant activity.
The data indicates that 11-Oxomogroside V is a more potent scavenger of superoxide anions and hydrogen peroxide compared to Mogroside V.[3][4] Conversely, Mogroside V demonstrates superior efficacy in scavenging the highly reactive hydroxyl radical.[3] Furthermore, 11-Oxomogroside V exhibits a remarkable inhibitory effect on hydroxyl radical-induced DNA damage.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays utilized in the comparative studies of 11-Oxomogroside V and Mogroside V.
Superoxide Anion (O₂⁻) Scavenging Assay (Chemiluminescence)
This assay quantifies the ability of a compound to scavenge superoxide anions generated by a chemical system, with the reaction being monitored via chemiluminescence.
-
Principle: Superoxide anions are generated, often through the auto-oxidation of pyrogallol (B1678534) or a xanthine/xanthine oxidase system. These radicals react with a chemiluminescent probe, such as luminol (B1675438) or lucigenin (B191737), to produce light. An antioxidant compound will scavenge the superoxide anions, leading to a decrease in the chemiluminescence signal.
-
Reagents and Materials:
-
Test compounds (11-Oxomogroside V, Mogroside V) at various concentrations.
-
Tris-HCl buffer (pH 8.2).
-
Pyrogallol solution or a xanthine/xanthine oxidase system.
-
Luminol or lucigenin solution.
-
Chemiluminescence microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound solution at varying concentrations to the respective wells.
-
Initiate the reaction by adding the superoxide-generating system (e.g., pyrogallol).
-
Immediately add the chemiluminescent probe (e.g., luminol).
-
Measure the chemiluminescence intensity over a specified period using the microplate reader.
-
A control is run without the test compound.
-
-
Data Analysis: The percentage of superoxide anion scavenging is calculated using the formula: Inhibition (%) = [(Control CL - Sample CL) / Control CL] x 100 The EC50 value is then determined by plotting the inhibition percentage against the compound concentration.
Hydrogen Peroxide (H₂O₂) Scavenging Assay (Chemiluminescence)
This method assesses the capacity of a compound to neutralize hydrogen peroxide, a relatively stable reactive oxygen species.
-
Principle: The assay measures the reduction in chemiluminescence resulting from the scavenging of H₂O₂ by the antioxidant compound. A common system involves the reaction of H₂O₂ with a chemiluminescent reagent in the presence of a catalyst.
-
Reagents and Materials:
-
Test compounds (11-Oxomogroside V, Mogroside V) at various concentrations.
-
Phosphate (B84403) buffer (pH 7.4).
-
Hydrogen peroxide (H₂O₂) solution.
-
Luminol solution.
-
A catalyst, such as horseradish peroxidase (HRP) or a metal ion complex.
-
Chemiluminescence microplate reader.
-
-
Procedure:
-
To the wells of a 96-well plate, add the phosphate buffer.
-
Add the test compound solution at different concentrations.
-
Add the hydrogen peroxide solution.
-
Add the catalyst (e.g., HRP).
-
Initiate the chemiluminescence reaction by adding luminol.
-
Immediately measure the light emission using a microplate reader.
-
A control is performed in the absence of the test compound.
-
-
Data Analysis: The percentage of hydrogen peroxide scavenging is calculated as: Inhibition (%) = [(Control CL - Sample CL) / Control CL] x 100 The EC50 value is determined from the dose-response curve.
Hydroxyl Radical (•OH) Scavenging Assay (Chemiluminescence)
This assay evaluates the ability of a compound to scavenge the highly reactive and damaging hydroxyl radical.
-
Principle: Hydroxyl radicals are typically generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These radicals then react with a chemiluminescent probe, and the scavenging activity of the test compound is measured by the reduction in the light signal.
-
Reagents and Materials:
-
Test compounds (11-Oxomogroside V, Mogroside V) at various concentrations.
-
Phosphate buffer (pH 7.4).
-
Ferrous sulfate (B86663) (FeSO₄) solution.
-
EDTA solution.
-
Hydrogen peroxide (H₂O₂) solution.
-
Luminol solution.
-
Chemiluminescence microplate reader.
-
-
Procedure:
-
In a 96-well plate, mix the phosphate buffer, FeSO₄-EDTA solution, and the test compound at various concentrations.
-
Add the luminol solution.
-
Initiate the Fenton reaction by adding H₂O₂.
-
Measure the chemiluminescence intensity immediately and over time.
-
A control reaction is run without the antioxidant.
-
-
Data Analysis: The percentage of hydroxyl radical scavenging is calculated as: Inhibition (%) = [(Control CL - Sample CL) / Control CL] x 100 The EC50 value is calculated from the concentration-inhibition curve.
Signaling Pathways and Mechanisms of Action
While direct radical scavenging is a primary antioxidant mechanism for these mogrosides, evidence suggests they may also influence cellular signaling pathways related to oxidative stress.
Mogroside V has been shown to potentially exert its antioxidant effects through the modulation of the EGFR/p38/JNK pathway and by activating the Nrf2 antioxidant pathway.[3][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.
Caption: Proposed antioxidant signaling pathways for Mogroside V.
Further research is required to fully elucidate the specific signaling pathways modulated by 11-Oxomogroside V in relation to its antioxidant activity.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the antioxidant activity of 11-Oxomogroside V and Mogroside V.
Caption: General experimental workflow for antioxidant activity comparison.
Conclusion
This comparative guide demonstrates that both 11-Oxomogroside V and Mogroside V are potent antioxidants, albeit with differing specificities towards various reactive oxygen species. 11-Oxomogroside V shows particular promise in scavenging superoxide anions and hydrogen peroxide and in protecting against DNA damage, while Mogroside V is a more effective scavenger of hydroxyl radicals. The elucidation of their underlying mechanisms, including the modulation of cellular signaling pathways, warrants further investigation. The data and protocols presented herein provide a valuable resource for researchers aiming to harness the therapeutic potential of these natural compounds in the development of novel antioxidant-based therapies.
References
A Comparative Guide to the Biological Activities of 11-Oxomogroside II A1 and Other Cucurbitane Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 11-Oxomogroside II A1 and other notable cucurbitane glycosides, supported by available experimental data. The information is intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in evaluating the therapeutic potential of these compounds.
Overview of Biological Activities
Cucurbitane glycosides, a class of triterpenoids primarily found in the fruits of the Cucurbitaceae family, such as monk fruit (Siraitia grosvenorii), have garnered significant attention for their diverse pharmacological effects. These compounds are recognized for their potent antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties[1][2]. Mogrosides, the main active constituents of monk fruit, are a prominent group of cucurbitane glycosides[2].
This comparison focuses on this compound and contrasts its activity with other well-studied cucurbitane glycosides like Mogroside V and 11-Oxomogroside V.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound and other selected cucurbitane glycosides. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Anti-inflammatory and Anti-viral Activity
| Compound | Assay | Cell Line/Model | IC50/EC50 | Reference |
| This compound | Epstein-Barr Virus Early Antigen (EBV-EA) Activation Inhibition | Raji cells | 346-400 mol ratio/32 pmol TPA | |
| Mogroside V | Nitric Oxide (NO) Production Inhibition (LPS-induced) | RAW 264.7 macrophages | Dose-dependent inhibition | [3] |
| Mogroside V | AMPK Activation | In vitro | EC50 = 20.4 µM | |
| Cucurbitacin E | Prostaglandin (B15479496) E2 (PGE2) Production Inhibition | Rabbit and Human Synovial Fibroblasts | IC50 = 3.8 x 10⁻⁹ M and 2.4 x 10⁻⁸ M, respectively | [4] |
Note: The IC50 value for this compound is presented as a molar ratio relative to the inducing agent (TPA), as reported in the original study. This unit is not directly comparable to molar concentration (µM).
Table 2: Antioxidant Activity
| Compound | Assay | EC50 (µg/mL) | Reference |
| 11-Oxomogroside V | Superoxide anion (O₂⁻) scavenging | 4.79 | [5] |
| Hydrogen peroxide (H₂O₂) scavenging | 16.52 | [5] | |
| Hydroxyl radical (•OH) scavenging | 146.17 | [5] | |
| Mogroside V | Superoxide anion (O₂⁻) scavenging | > 11-Oxomogroside V | [5] |
| Hydrogen peroxide (H₂O₂) scavenging | > 11-Oxomogroside V | [5] | |
| Hydroxyl radical (•OH) scavenging | 48.44 | [5] | |
| Mogroside Extract (MGE) | DPPH radical scavenging | IC50 = 1118.1 | |
| ABTS radical scavenging | IC50 = 1473.2 |
Table 3: Anti-cancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| Cucurbitacin E | MCF-7 | Breast Cancer | Not specified in snippet | [6] |
| Mogroside V | Pancreatic Cancer Cells | Pancreatic Cancer | Apoptosis and cell cycle arrest observed | [7] |
Signaling Pathways
Cucurbitane glycosides exert their biological effects by modulating various intracellular signaling pathways. The primary pathways implicated in their anti-inflammatory and other activities are the NF-κB and MAPK pathways.
Anti-inflammatory Signaling Pathways
Mogrosides have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes such as iNOS, COX-2, and various cytokines[8]. This inhibition is a crucial mechanism underlying their anti-inflammatory effects. Additionally, mogrosides can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is also involved in inflammatory responses[9].
Caption: Simplified anti-inflammatory signaling pathway modulated by cucurbitane glycosides.
AMPK Signaling Pathway
Certain cucurbitane glycosides, such as Mogroside V, have been identified as potent activators of AMP-activated protein kinase (AMPK)[10]. AMPK is a crucial regulator of cellular energy homeostasis and its activation has therapeutic implications for metabolic diseases like type 2 diabetes.
Caption: Activation of the AMPK signaling pathway by Mogroside V.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
Objective: To quantify the inhibitory effect of cucurbitane glycosides on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound or other cucurbitane glycosides) for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. Control groups include untreated cells and cells treated with LPS alone.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO production inhibition is calculated relative to the LPS-only treated group. The IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for the Griess assay.
NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of cucurbitane glycosides on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: HEK293T cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of the test compound.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Cell Lysis: The cells are lysed to release the luciferases.
-
Luciferase Assay: The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer and a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of NF-κB inhibition is calculated relative to the TNF-α-only treated group, and the IC50 value is determined.
MAPK Phosphorylation Analysis (Western Blot)
Objective: To assess the effect of cucurbitane glycosides on the phosphorylation of key MAPK proteins (e.g., ERK, JNK, p38).
Methodology:
-
Cell Treatment: Macrophages (e.g., RAW 264.7) are pre-treated with the test compound for 1-2 hours, followed by stimulation with LPS for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated forms of MAPKs (e.g., anti-phospho-ERK) and total MAPK proteins.
-
Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels to determine the effect of the compound on MAPK activation.
Conclusion
The available data indicates that this compound possesses biological activity, particularly in the inhibition of EBV-EA activation. However, more research is required to directly compare its anti-inflammatory and antioxidant potential with other cucurbitane glycosides using standardized assays. Mogroside V and 11-Oxomogroside V have demonstrated significant antioxidant and anti-inflammatory activities, with their mechanisms of action involving the modulation of key signaling pathways such as NF-κB, MAPK, and AMPK. This guide provides a foundation for further investigation into the therapeutic applications of these promising natural compounds.
References
- 1. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of a novel anti-inflammatory drug, 2-(10, 11-dihydro-10-oxo-dibenzo[b,f]-thiepin-2-yl)propionic acid (CN-100), on the proteoglycan biosynthesis in articular chondrocytes and prostaglandin E2 production in synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Studies on the Regulation of Type 2 Diabetes by Cucurbitane-Type Triterpenoids in Momordica charantia L.: Insights from Network Pharmacology and Molecular Docking and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative effects of different sugar substitutes: Mogroside V, stevioside, sucralose, and erythritol on intestinal health in a type 2 diabetes mellitus mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methodologies for 11-Oxomogroside II A1, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). The selection of an optimal extraction method is critical for maximizing yield and purity, which directly impacts research outcomes and the economic viability of potential therapeutic applications. While direct comparative data for this compound is limited in publicly available literature, this guide summarizes the performance of common extraction techniques for total mogrosides, providing a valuable proxy for researchers.
Data Presentation: Comparative Analysis of Extraction Methods for Total Mogrosides
The following table summarizes the quantitative data for the extraction of total mogrosides from Siraitia grosvenorii using different methods. This data can be used to infer the potential efficiency of these methods for the extraction of this compound.
| Extraction Method | Principle | Typical Yield of Total Mogrosides (%) | Advantages | Disadvantages |
| Hot Water Extraction | Utilizes hot water as a solvent to extract polar compounds like glycosides.[1] | 5.6[1] | Simple, low-cost, and environmentally friendly.[1] | Lower yield compared to more advanced methods; potential for thermal degradation of some compounds. |
| Ethanol (B145695) Extraction | Employs ethanol or aqueous ethanol solutions to extract a broader range of compounds, including mogrosides.[1] | 5.9[1] | Higher yield than water extraction for certain compounds. | Use of organic solvents requires specific safety and disposal protocols. |
| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration.[1] | 2.98 - 3.97[1][2] | Reduced extraction time and lower solvent consumption compared to conventional methods.[3] | Requires specialized equipment; optimization of parameters is crucial for efficiency. |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. | 0.73 - 1.31[2] | Significantly shorter extraction times and reduced solvent usage. | Requires a microwave extractor; potential for localized overheating if not properly controlled. |
| Flash Extraction | A high-speed homogenization technique that rapidly disrupts plant cells. | 6.9[1] | Very short extraction time and high yield.[1] | Requires specialized high-speed homogenization equipment. |
Experimental Protocols
Hot Water Extraction
Objective: To extract mogrosides from dried monk fruit powder using hot water.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Methodology:
-
Mix the dried monk fruit powder with deionized water at a solid-to-liquid ratio of 1:15 (g/mL).[1]
-
Heat the mixture to 80-90°C and maintain for 2 hours with continuous stirring.
-
Cool the mixture and filter to separate the aqueous extract from the solid residue.
-
Repeat the extraction process on the residue two more times to maximize yield.[1]
-
Combine the aqueous extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE)
Objective: To enhance the extraction of mogrosides using ultrasonic waves.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
Solvent (e.g., 60% ethanol in water)[1]
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus
Methodology:
-
Mix the dried monk fruit powder with the extraction solvent at a solid-to-liquid ratio of 1:45 (g/mL).[1]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a frequency of 40 kHz and a temperature of 55°C for 45 minutes.[1]
-
After sonication, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm filter to obtain the clear extract.
-
The extract can be further concentrated using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
Objective: To rapidly extract mogrosides using microwave energy.
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
Solvent (e.g., water or aqueous ethanol)
-
Microwave extraction system
-
Filtration apparatus
Methodology:
-
Mix the dried monk fruit powder with the chosen solvent (e.g., water at a 1:8 solid-to-liquid ratio).[2]
-
Place the mixture in the microwave extractor vessel.
-
Apply microwave power (e.g., 750 W) for a short duration (e.g., 15 minutes).[2]
-
After extraction, allow the mixture to cool and then filter to separate the extract.
-
The extract can be further processed for purification and analysis.
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To quantify the concentration of this compound and other mogrosides in the extracts.
Materials:
-
Crude or purified mogroside extract
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 analytical column
-
Mobile phase: Acetonitrile (B52724) and water (gradient elution)
-
Reference standards for this compound and other mogrosides
Methodology:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Dissolve the dried extract in the mobile phase and filter through a 0.22 µm syringe filter.
-
Inject the prepared sample and standard solutions into the HPLC system.
-
Perform chromatographic separation using a C18 column with a gradient elution of acetonitrile and water.
-
Detect the compounds using a UV detector at approximately 210 nm or with a mass spectrometer for higher selectivity.
-
Identify and quantify this compound in the sample by comparing its retention time and peak area with those of the reference standards.
Mandatory Visualization
Caption: General workflow for the extraction and analysis of mogrosides.
Caption: Workflow for the HPLC analysis of mogrosides.
References
Antibody Cross-Reactivity in Mogroside Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity against different mogrosides, focusing on the implications for immunoassay development. Due to the limited availability of specific experimental data on anti-mogroside antibody cross-reactivity in publicly accessible literature, this document outlines the foundational principles, theoretical considerations based on structural similarities, and a detailed, representative experimental protocol for researchers to generate such data.
Introduction to Mogrosides and Antibody Specificity
Mogrosides are the primary sweetening compounds found in the fruit of Siraitia grosvenorii (monk fruit). The most abundant of these is Mogroside V. Other significant mogrosides include Mogroside IV and Siamenoside I. The development of specific antibodies against these compounds is crucial for high-throughput screening and quality control in the food and pharmaceutical industries. A key challenge in developing such immunoassays is the potential for cross-reactivity, where an antibody raised against one mogroside may also bind to other structurally similar mogrosides. Understanding this cross-reactivity is essential for the accurate quantification of a specific mogroside in a complex mixture.
Structural Comparison of Key Mogrosides
The degree of antibody cross-reactivity is fundamentally linked to the structural similarities and differences between the target antigen and other related compounds. Mogroside V, Mogroside IV, and Siamenoside I share the same core aglycone, mogrol (B2503665), but differ in the number and linkage of their glucose moieties.
-
Mogroside V: Possesses five glucose units.
-
Mogroside IV: Possesses four glucose units.
-
Siamenoside I: Also possesses four glucose units, but with a different arrangement compared to Mogroside IV.
The structural differences in the glycosidic chains are the primary determinants of antibody recognition and, consequently, cross-reactivity. An antibody developed against Mogroside V, for instance, may show varying degrees of binding to Mogroside IV and Siamenoside I due to the shared mogrol backbone and partial similarity in the glucose chains.
Hypothetical Cross-Reactivity Data
In the absence of specific published experimental data, the following table presents a hypothetical scenario for the cross-reactivity of a monoclonal antibody developed against Mogroside V. This table is for illustrative purposes to demonstrate how such data would be presented. The cross-reactivity is calculated using the formula:
Cross-Reactivity (%) = (IC50 of Mogroside V / IC50 of competing mogroside) x 100
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Mogroside V | 10 | 100 |
| Mogroside IV | 50 | 20 |
| Siamenoside I | 80 | 12.5 |
| Mogrol | >1000 | <1 |
This data is hypothetical and serves as a template for presenting experimental results.
Experimental Protocol: Competitive Indirect ELISA (ciELISA) for Mogroside V
This section details a representative protocol for a competitive indirect ELISA to determine the cross-reactivity of an anti-Mogroside V antibody with other mogrosides.
Materials and Reagents
-
Mogroside V, Mogroside IV, Siamenoside I, and Mogrol standards
-
Anti-Mogroside V monoclonal antibody
-
Coating antigen (e.g., Mogroside V conjugated to a carrier protein like BSA)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H2SO4)
-
Plate reader
Experimental Workflow
The following diagram illustrates the workflow for the competitive indirect ELISA.
Caption: Workflow for Competitive Indirect ELISA.
Detailed Procedure
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL/well of the coating antigen solution (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of standard solutions (Mogroside V, Mogroside IV, Siamenoside I, Mogrol) at various concentrations and 50 µL of the anti-Mogroside V antibody solution to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL/well of stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the antibody binding to the coating antigen) for each mogroside. Calculate the cross-reactivity using the formula mentioned in Section 3.
Logical Framework for Antibody Development and Cross-Reactivity Assessment
The development of a specific antibody and the subsequent assessment of its cross-reactivity follow a logical progression.
Caption: Antibody Development and Characterization Workflow.
Conclusion
Establishing a Certified Reference Material for 11-Oxomogroside II A1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification and quality control of bioactive compounds are critical in research and drug development. 11-Oxomogroside II A1, a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii, has garnered interest for its potential biological activities. Accurate and reproducible measurements of this compound rely on the availability of well-characterized reference materials. This guide provides a comprehensive comparison between a newly established, hypothetical Certified Reference Material (CRM) for this compound and commercially available research-grade materials. The establishment of a CRM involves a rigorous process of characterization, including identity confirmation, purity determination, and assessments of homogeneity and stability, all performed in accordance with international standards such as those from the International Organization for Standardization (ISO).[1][2][3]
Comparison of Reference Material Grades
The primary distinction between a CRM and a research-grade material lies in the level of characterization and the certified statement of its properties. A CRM is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability.[2] Research-grade materials, while often of high purity, lack this comprehensive certification.
Table 1: Comparison of a Certified Reference Material (CRM) and a Research-Grade Material for this compound
| Characteristic | Certified Reference Material (CRM) for this compound | Research-Grade this compound (Typical) |
| Identity Confirmation | Rigorously confirmed by multiple orthogonal methods (e.g., ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry).[4][5][6] | Typically confirmed by basic spectroscopic methods (e.g., ¹H NMR, MS). |
| Purity (Assay Value) | Certified value with a stated uncertainty, determined by a primary method like quantitative NMR (qNMR).[7][8][9] Example: 99.2% ± 0.5% | Stated purity, often determined by a single chromatographic method (e.g., HPLC area %). Example: >98% |
| Homogeneity | Assessed and confirmed to be sufficient for its intended use.[10][11][12][13] | Not typically assessed or reported. |
| Stability | Stability data under defined storage and transport conditions are provided.[10][12][13] | Stability information is generally not provided. |
| Traceability | Metrologically traceable to the International System of Units (SI).[2] | Not metrologically traceable. |
| Certificate of Analysis | Comprehensive certificate including certified value, uncertainty, and traceability statement.[2] | Basic Certificate of Analysis with purity and identity data. |
Experimental Protocols for Certification
The establishment of a CRM for this compound would involve the following key experimental procedures:
Structural Elucidation and Identity Confirmation
The unequivocal identification of the material is the first step. This is achieved using a combination of spectroscopic techniques to confirm the molecular structure.
Experimental Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are acquired to confirm the chemical structure. The solvent used should be documented (e.g., DMSO-d₆).[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).[5]
-
High-Resolution Mass Spectrometry (HRMS): ESI-Q-TOF mass spectrometry is used to determine the accurate mass of the molecule, which helps in confirming the elemental composition.[4] The analysis can be performed in both positive and negative ion modes to obtain comprehensive data.[14]
Table 2: Hypothetical Identity Confirmation Data for this compound CRM
| Technique | Parameter | Result |
| ¹H NMR | Key Diagnostic Signals (in DMSO-d₆) | Consistent with the published structure of this compound. |
| ¹³C NMR | Number of Signals and Chemical Shifts | Consistent with the published structure of this compound. |
| HRMS (ESI-Q-TOF) | [M+Na]⁺ | Measured: m/z [Calculated Value] Calculated: m/z [Calculated Value] |
Purity Determination by Quantitative NMR (qNMR)
qNMR is a primary ratio method for determining the purity of a substance.[7][9] It allows for direct quantification against a certified internal standard.[9][15]
Experimental Protocol:
-
An accurately weighed sample of the this compound candidate material and a certified internal standard (e.g., maleic acid) are dissolved in a suitable deuterated solvent.
-
The ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete spin-lattice relaxation between scans.
-
The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.[16]
Purity Analysis by High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a widely used method for assessing the purity of mogrosides and can be used as a complementary technique to qNMR.
Experimental Protocol:
-
Chromatographic Conditions:
-
The sample is dissolved in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total peak area of all components to determine the chromatographic purity.
Homogeneity and Stability Studies
These studies are crucial to ensure that each unit of the CRM has the same property value and that this value remains stable over time.[10][12][13]
Experimental Protocol:
-
Homogeneity: A statistically relevant number of units are randomly selected from the batch. Multiple measurements are made on each unit to assess between-unit and within-unit homogeneity.[11]
-
Stability: The stability of the material is assessed under various storage conditions (e.g., -20°C, 4°C, room temperature) over time.[13] Accelerated stability studies can also be performed at elevated temperatures to predict long-term stability.[2]
Visualizing the Certification Workflow
The process of establishing a CRM follows a logical and rigorous workflow, as illustrated in the diagrams below.
Conclusion
The establishment of a Certified Reference Material for this compound would provide a crucial tool for ensuring the accuracy and comparability of analytical results in research and industry. While research-grade materials are suitable for many applications, the rigorous characterization, certified property values, and statement of metrological traceability associated with a CRM are indispensable for method validation, quality control, and regulatory compliance. The experimental protocols and workflows outlined in this guide provide a framework for the development and evaluation of such a high-quality reference material.
References
- 1. researchgate.net [researchgate.net]
- 2. Certified reference materials - Wikipedia [en.wikipedia.org]
- 3. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 4. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 5. jchps.com [jchps.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 8. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. inis.iaea.org [inis.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. iasonline.org [iasonline.org]
- 14. mdpi.com [mdpi.com]
- 15. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: A Comparison Guide for the Inter-laboratory Validation of 11-Oxomogroside II A1
For Researchers, Scientists, and Drug Development Professionals
11-Oxomogroside II A1 belongs to a class of compounds intensely researched for their potent sweetening properties and potential health benefits, including antioxidant and anti-inflammatory effects.[3][4] Accurate and precise quantification of this and other mogrosides is critical for quality control, pharmacokinetic studies, and the development of new food additives and therapeutic agents.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the separation and quantification of mogrosides are High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of HPLC-based Analytical Methods for Mogroside Analysis
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separates compounds based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to MS, potential for matrix interference. | Routine quality control of raw materials and finished products.[5][6] |
| LC-MS/MS | Separates compounds by HPLC, followed by mass spectrometric detection for identification and quantification based on mass-to-charge ratio. | High sensitivity and selectivity, structural elucidation capabilities, suitable for complex matrices like plasma.[7][8] | Higher equipment and operational costs, requires specialized expertise. | Pharmacokinetic studies, metabolite identification, trace analysis.[7][8][9] |
| HPLC-ELSD | Separates compounds by HPLC, detection based on light scattering of nebulized and evaporated analyte particles. | Universal detection for non-UV absorbing compounds, better baseline stability than refractive index detection. | Non-linear response, lower sensitivity than MS. | Analysis of compounds without a chromophore.[10] |
Proposed Inter-laboratory Validation Framework for this compound
An inter-laboratory validation study is essential to establish the reproducibility and reliability of an analytical method across different laboratories. The following workflow outlines a typical process for such a study.
Caption: Workflow for an inter-laboratory validation study.
Experimental Protocols
Below are detailed experimental protocols adapted from validated methods for related mogrosides, which can serve as a starting point for the analysis of this compound.
Sample Preparation: Extraction from Siraitia grosvenorii Fruit
-
Grinding: Dry the fruit material and grind it into a fine powder.
-
Extraction: Weigh a precise amount of the powdered sample and add a defined volume of 70% ethanol-water solution.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract to separate the supernatant from the solid residue.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter before injection into the HPLC system.
HPLC-UV Method for Quantification
This method is suitable for routine quality control where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[11] For example, a gradient starting from 20% acetonitrile, increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 203 nm.[11]
-
Injection Volume: 10 µL.[6]
LC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for pharmacokinetic studies and trace analysis in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column with a smaller particle size (e.g., 2.0 mm x 50 mm, 3.0 µm) is often used for faster analysis.[8]
-
Mobile Phase: A mixture of methanol (B129727) and water is frequently employed.[8]
-
Ionization Mode: Negative-ion electrospray ionization (ESI-) is typically used for mogrosides.[8]
-
MS/MS Transitions: For quantification, selected reaction monitoring (SRM) is used. The specific precursor and product ion masses for this compound would need to be determined by direct infusion of a reference standard. For a related compound, Mogroside V, the transition m/z 1285.6 → 1123.7 has been reported.[8]
Comparative Performance Data (Hypothetical for this compound, based on Mogroside V data)
The following table summarizes the expected performance characteristics of the described analytical methods. These values are derived from published data for Mogroside V and serve as a benchmark for the validation of an this compound method.[8][11]
Table 2: Expected Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (RSD%) | < 2% | < 15% |
| Accuracy (Recovery %) | 95 - 105% | 85 - 115% |
| Limit of Detection (LOD) | ~ 0.75 µg/mL[11] | < 1 ng/mL |
| Limit of Quantitation (LOQ) | ~ 2 µg/mL[11] | ~ 96.0 ng/mL[8] |
Logical Relationship in Method Validation
The validation of an analytical method involves establishing a logical hierarchy of performance characteristics, where foundational parameters support more complex assessments.
Caption: Logical relationships in analytical method validation.
Conclusion
While a dedicated inter-laboratory validation for this compound has yet to be published, the wealth of data on related mogrosides provides a solid foundation for developing and validating a robust analytical method. Both HPLC-UV and LC-MS/MS offer viable approaches, with the choice depending on the specific application and required performance characteristics. By following a structured validation framework and leveraging the established protocols for similar compounds, researchers can confidently establish reliable and reproducible methods for the quantification of this compound, thereby supporting its further investigation and potential commercialization.
References
- 1. Cucurbitane glycosides from the fruits of Siraitia gros venorii and their inhibitory effects on Epstein-Barr virus activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 6. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination | MDPI [mdpi.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 11. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Mogrosides: A Comparative Analysis of 11-Oxomogroside V and Quercetin as Antioxidant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antioxidant efficacy of 11-oxomogroside V, a natural triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), and quercetin, a well-established flavonoid antioxidant. Due to the limited publicly available data on the specific in vitro efficacy of 11-Oxomogroside II A1, this guide will utilize the closely related and structurally similar compound, 11-oxomogroside V, as a representative mogroside for the purpose of this comparison. This approach is common in preliminary stages of drug discovery when evaluating a class of compounds.
The focus of this comparison is on the free radical scavenging activity, a key indicator of antioxidant potential. The data presented is compiled from published in vitro studies.
Data Presentation: Quantitative Comparison of Antioxidant Activity
The following table summarizes the in vitro antioxidant activity of 11-oxomogroside V and the known active compound, quercetin. It is important to note that the experimental methods used to determine these values differ, which should be taken into consideration when making a direct comparison.
| Compound | Assay Type | Target Radical(s) | IC50 / EC50 Value | Reference |
| 11-Oxomogroside V | Chemiluminescence | Superoxide (B77818) Anion (O₂⁻) | 4.79 µg/mL (EC50) | [1][2][3] |
| Chemiluminescence | Hydrogen Peroxide (H₂O₂) | 16.52 µg/mL (EC50) | [1][2][3] | |
| Chemiluminescence | Hydroxyl Radical (•OH) | 146.17 µg/mL (EC50) | [1][2][3] | |
| Quercetin | DPPH Radical Scavenging | DPPH• | 5.5 µM (EC50) | [4] |
| DPPH Radical Scavenging | DPPH• | ~15.9 µg/mL (IC50) | [5] | |
| DPPH Radical Scavenging | DPPH• | 19.17 µg/mL (IC50) | [6] |
IC50 (Inhibitory Concentration 50): The concentration of a substance that inhibits a specific biological or biochemical function by 50%. EC50 (Half maximal Effective Concentration): The concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.
Chemiluminescence Assay for Reactive Oxygen Species (ROS) Scavenging (for 11-Oxomogroside V)
This method measures the ability of a compound to scavenge specific reactive oxygen species, and the resulting inhibition of light emission from a chemical reaction is quantified.
-
Superoxide Anion (O₂⁻) Scavenging:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), luminol (B1675438) (a chemiluminescent probe), and varying concentrations of the test compound (11-oxomogroside V).
-
The reaction is initiated by adding a source of superoxide anions, such as pyrogallol (B1678534) autoxidation.
-
The chemiluminescence intensity is measured immediately over a period of time using a luminometer.
-
The percentage of scavenging activity is calculated by comparing the chemiluminescence intensity in the presence of the test compound to that of a control without the compound.
-
The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[7]
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
A similar reaction mixture is prepared with a suitable buffer and luminol.
-
The test compound at various concentrations is added.
-
The reaction is initiated by the addition of hydrogen peroxide.
-
The resulting chemiluminescence is measured, and the scavenging activity and EC50 are calculated as described above.
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Hydroxyl radicals are generated via the Fenton reaction, which involves mixing an iron salt (e.g., FeSO₄-EDTA) with hydrogen peroxide in a buffered solution containing luminol.
-
The test compound is added at different concentrations to this system.
-
The inhibition of chemiluminescence, which indicates hydroxyl radical scavenging, is measured.
-
The EC50 value is calculated from the dose-response curve.[7]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (for Quercetin)
This widely used spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Preparation of Reagents:
-
A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared and kept in the dark.
-
A working solution of DPPH is prepared by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.
-
The test compound (quercetin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.
-
-
Assay Procedure:
-
A specific volume of the test compound or standard at different concentrations is added to a cuvette or a 96-well plate.
-
An equal volume of the DPPH working solution is added to each sample and mixed thoroughly.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the remaining DPPH radical is measured at 517 nm using a spectrophotometer or a microplate reader.
-
A blank containing the solvent and the DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8]
-
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Generalized workflow for in vitro antioxidant capacity determination.
Simplified Signaling Pathway of Oxidative Stress
References
- 1. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nehu.ac.in [nehu.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
Authenticating 11-Oxomogroside II A1: A Comparative Guide to NMR Spectral Data
For Researchers, Scientists, and Drug Development Professionals
The precise identification of natural products is a critical step in drug discovery and development. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectral data for the authentication of 11-Oxomogroside II A1, a sweet-tasting triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). By comparing its spectral features with those of closely related mogrosides, researchers can confidently verify the identity and purity of their samples.
Comparative Analysis of ¹H and ¹³C NMR Spectral Data
The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for this compound in comparison to other structurally similar mogrosides. These data, acquired in deuterated methanol (B129727) (CD₃OD), highlight the key differences that enable unambiguous identification. While complete spectral data for this compound is not widely published, the data for the closely related Mogroside II A2 is presented here as a primary reference for comparison.[1] Deviations in chemical shifts, particularly around the C-11 position and the glycosidic linkages, are diagnostic for authentication.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift (δ, ppm) Data of Mogrosides in CD₃OD [1]
| Position | Mogroside II A2 ¹³C | Mogroside II A2 ¹H | Mogroside II E ¹³C | Mogroside II E ¹H | Mogroside III A1 ¹³C | Mogroside III A1 ¹H |
| Aglycone | ||||||
| 1 | 39.8 | 1.05, 1.65 | 39.8 | 1.05, 1.65 | 39.8 | 1.05, 1.65 |
| 2 | 28.1 | 1.85, 2.05 | 28.1 | 1.85, 2.05 | 28.1 | 1.85, 2.05 |
| 3 | 89.1 | 3.25 | 89.1 | 3.25 | 89.1 | 3.25 |
| 4 | 40.1 | - | 40.1 | - | 40.1 | - |
| 5 | 56.4 | 1.02 | 56.4 | 1.02 | 56.4 | 1.02 |
| 6 | 126.1 | 5.65 | 126.1 | 5.65 | 126.1 | 5.65 |
| 7 | 121.2 | - | 121.2 | - | 121.2 | - |
| 8 | 45.1 | 1.55 | 45.1 | 1.55 | 45.1 | 1.55 |
| 9 | 51.2 | 1.25 | 51.2 | 1.25 | 51.2 | 1.25 |
| 10 | 37.9 | - | 37.9 | - | 37.9 | - |
| 11 | 212.1 | - | 212.1 | - | 212.1 | - |
| 12 | 50.1 | 2.55, 2.85 | 50.1 | 2.55, 2.85 | 50.1 | 2.55, 2.85 |
| 13 | 48.9 | - | 48.9 | - | 48.9 | - |
| 14 | 52.1 | - | 52.1 | - | 52.1 | - |
| 15 | 32.5 | 1.35, 1.50 | 32.5 | 1.35, 1.50 | 32.5 | 1.35, 1.50 |
| 16 | 29.8 | 1.95, 2.15 | 29.8 | 1.95, 2.15 | 29.8 | 1.95, 2.15 |
| 17 | 51.8 | 1.45 | 51.8 | 1.45 | 51.8 | 1.45 |
| 18 | 16.5 | 0.95 | 16.5 | 0.95 | 16.5 | 0.95 |
| 19 | 19.8 | 1.10 | 19.8 | 1.10 | 19.8 | 1.10 |
| 20 | 36.5 | 1.50 | 36.5 | 1.50 | 36.5 | 1.50 |
| 21 | 18.9 | 0.92 | 18.9 | 0.92 | 18.9 | 0.92 |
| 22 | 35.1 | 1.40, 1.60 | 35.1 | 1.40, 1.60 | 35.1 | 1.40, 1.60 |
| 23 | 68.1 | 3.45, 3.65 | 68.1 | 3.45, 3.65 | 68.1 | 3.45, 3.65 |
| 24 | 78.9 | 3.85 | 78.9 | 3.85 | 78.9 | 3.85 |
| 25 | 71.2 | - | 71.2 | - | 71.2 | - |
| 26 | 29.1 | 1.28 | 29.1 | 1.28 | 29.1 | 1.28 |
| 27 | 26.5 | 1.25 | 26.5 | 1.25 | 26.5 | 1.25 |
| 28 | 28.5 | 1.15 | 28.5 | 1.15 | 28.5 | 1.15 |
| 29 | 16.8 | 0.85 | 16.8 | 0.85 | 16.8 | 0.85 |
| 30 | 25.1 | 1.20 | 25.1 | 1.20 | 25.1 | 1.20 |
| Glc (C-3) | ||||||
| 1' | 105.1 | 4.45 | 105.1 | 4.45 | 105.1 | 4.45 |
| 2' | 75.2 | 3.20 | 75.2 | 3.20 | 75.2 | 3.20 |
| 3' | 78.1 | 3.40 | 78.1 | 3.40 | 78.1 | 3.40 |
| 4' | 71.5 | 3.30 | 71.5 | 3.30 | 71.5 | 3.30 |
| 5' | 77.9 | 3.25 | 77.9 | 3.25 | 77.9 | 3.25 |
| 6' | 62.8 | 3.70, 3.90 | 62.8 | 3.70, 3.90 | 62.8 | 3.70, 3.90 |
| Glc (C-24) | ||||||
| 1'' | 98.5 | 4.75 | 98.5 | 4.75 | 98.5 | 4.75 |
| 2'' | 75.9 | 3.55 | 75.9 | 3.55 | 75.9 | 3.55 |
| 3'' | 78.2 | 3.60 | 78.2 | 3.60 | 78.2 | 3.60 |
| 4'' | 71.8 | 3.45 | 71.8 | 3.45 | 71.8 | 3.45 |
| 5'' | 77.5 | 3.50 | 77.5 | 3.50 | 77.5 | 3.50 |
| 6'' | 62.9 | 3.75, 3.95 | 62.9 | 3.75, 3.95 | 62.9 | 3.75, 3.95 |
Note: The chemical shifts are referenced to the solvent resonance (CD₃OD: δH 3.30 ppm, δC 49.0 ppm). The absence of a proton value indicates a quaternary carbon.
Experimental Protocols
A standardized protocol is essential for reproducible NMR data acquisition. The following methodology is recommended for the analysis of this compound and related compounds.
1. Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the purified mogroside sample.
-
Dissolve the sample in 130-150 µL of deuterated methanol (CD₃OD).
-
Transfer the solution to a 2.5 mm or 5 mm NMR tube.
2. NMR Data Acquisition:
-
NMR spectra should be acquired on a 500 MHz or higher field NMR spectrometer.
-
The sample temperature should be maintained at 298 K.
-
The following experiments are crucial for structural elucidation and authentication:
-
1D ¹H NMR: Provides information on the number and type of protons.
-
1D ¹³C NMR: Provides information on the number and type of carbons.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different structural fragments.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, aiding in stereochemical assignments.
-
3. Data Processing and Analysis:
-
The acquired spectra should be processed using appropriate software (e.g., MestReNova, TopSpin).
-
The ¹H and ¹³C NMR spectra should be referenced to the residual solvent peak of CD₃OD (δH 3.30 ppm and δC 49.0 ppm).
-
The chemical shifts, coupling constants, and correlations from the 2D spectra should be carefully analyzed and compared with the reference data provided in Table 1 and other published literature to confirm the structure of this compound.
Visualization of the Authentication Workflow
The following diagram illustrates the logical workflow for the authentication of this compound using NMR spectroscopy.
References
Safety Operating Guide
Navigating the Safe Disposal of 11-Oxomogroside II A1: A Procedural Guide
Immediate Safety and Handling Precautions
Before addressing disposal, it is crucial to handle 11-Oxomogroside II A1 with appropriate care. As with any chemical compound for research use, assume it is potentially hazardous in the absence of comprehensive toxicological data.
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate all surfaces.
Chemical and Physical Properties
Understanding the known properties of this compound can inform safe handling and disposal decisions. The following data is based on predicted values.
| Property | Value |
| Molecular Formula | C42H70O14 |
| Molecular Weight | 799.01 g/mol |
| Boiling Point | 917.8±65.0 °C |
| Density | 1.33±0.1 g/cm3 |
| pKa | 12.88±0.70 |
Source: ChemicalBook[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Containerization:
-
Place the waste in a clearly labeled, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from incompatible materials, and has secondary containment to prevent the spread of potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with all necessary information about the waste, including its composition and quantity.
-
Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemicals like this compound.
Broader Context: Disposal of Triterpenoid (B12794562) Glycosides
This compound belongs to the class of compounds known as triterpenoid glycosides. While specific disposal information for this class is also limited, general safety evaluations of some triterpenoid-rich extracts suggest low toxicity. However, it is crucial to note that the toxicological properties of each specific compound can vary significantly. Therefore, a cautious approach to disposal is always recommended. General guidance for other triterpenes recommends disposal in accordance with applicable regional, national, and local laws and regulations.[3]
By adhering to these procedures and consulting with qualified safety professionals, researchers can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment.
References
Personal protective equipment for handling 11-Oxomogroside II A1
Personal Protective Equipment (PPE)
When handling 11-Oxomogroside II A1, it is crucial to use appropriate personal protective equipment to minimize exposure. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Avoid latex gloves as they may not provide adequate protection. Ensure gloves are clean and free of tears before use. For extensive handling, consider double-gloving.[1] |
| Eyes | Safety glasses with side shields or safety goggles | Eye protection should meet EN 166 standards.[2] For tasks with a splash hazard, a face shield in addition to goggles is recommended. |
| Body | Laboratory coat or chemical-resistant suit | A standard lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant suit or apron should be worn.[3][4] |
| Respiratory | Half-mask respirator with appropriate cartridges | If working with the compound as a powder or if aerosolization is possible, respiratory protection is necessary.[4][5] Ensure a proper fit and that the cartridges are within their expiration date. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. Do not wear sandals or other open-toed footwear in the laboratory. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent ignition sources.
-
Wash hands thoroughly with soap and water after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials and foodstuff containers.
-
For long-term storage, refer to the supplier's recommendations, which may include storage at -20°C or -80°C and protection from light.[6]
Emergency Procedures: Spills and Exposure
In case of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
In case of personal exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the chemical to enter drains or the environment.[7]
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step procedure for responding to a chemical spill of this compound.
References
- 1. Which personal protective equipment do you need to [royalbrinkman.com]
- 2. bvl.bund.de [bvl.bund.de]
- 3. MSU Extension | Montana State University [apps.msuextension.org]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. youtube.com [youtube.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. targetmol.com [targetmol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
